molecular formula C8H8BrFO B578317 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene CAS No. 1226808-62-3

2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Cat. No.: B578317
CAS No.: 1226808-62-3
M. Wt: 219.053
InChI Key: WMVJNOVUUDBCEQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methoxy-1-methylbenzene is a versatile halogenated aromatic building block critical in synthetic organic chemistry, particularly for constructing complex molecules in pharmaceutical and agrochemical research . The strategic placement of bromine and fluorine atoms on the benzene ring makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the introduction of complex carbon frameworks . Furthermore, the presence of both bromine and fluorine allows for selective nucleophilic aromatic substitution reactions. Researchers can exploit the fluorine's superior leaving group ability in the presence of strong electron-withdrawing groups or engage the entire system in benzyne chemistry under strong basic conditions, where a triple bond forms transiently on the aromatic ring, leading to nucleophilic addition products that are otherwise difficult to access . This multi-functional reactivity profile establishes this compound as a fundamental intermediate for developing active pharmaceutical ingredients (APIs), advanced materials, and novel ligands for catalysis . This product is strictly for laboratory research and development purposes.

Properties

IUPAC Name

3-bromo-1-fluoro-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVJNOVUUDBCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682123
Record name 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene
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Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-62-3
Record name 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226808-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID00682123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible multi-step synthesis pathway for 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene, a substituted aromatic compound with potential applications in pharmaceutical and materials science research. The proposed synthesis leverages common organic transformations, starting from the commercially available precursor, 4-fluoro-3-methoxyaniline. An alternative pathway commencing from 4-fluoro-3-methoxytoluene is also discussed. This document provides detailed experimental protocols for key reactions, a summary of quantitative data, and visualizations of the synthesis pathways.

Proposed Synthesis Pathway 1: From 4-Fluoro-3-methoxyaniline

This pathway involves a five-step sequence starting with the protection of the aniline, followed by regioselective bromination, deprotection, deamination, and a final methylation step.

Step 1: Acetylation of 4-Fluoro-3-methoxyaniline

To control the regioselectivity of the subsequent bromination reaction, the amino group of the starting material is first protected as an acetamide.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-methoxyaniline (1.0 eq.) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-(4-fluoro-3-methoxyphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Regioselective Bromination of N-(4-fluoro-3-methoxyphenyl)acetamide

The acetamido group is a moderately activating ortho-, para-director. The methoxy group is a strongly activating ortho-, para-director, and the fluoro group is a deactivating ortho-, para-director. The position ortho to the powerful acetamido group and meta to the methoxy and fluoro groups is the most likely site for electrophilic substitution.

Experimental Protocol:

  • Dissolve the dried N-(4-fluoro-3-methoxyphenyl)acetamide (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq.) in the same solvent to the cooled solution with constant stirring.

  • Allow the reaction mixture to stir at this temperature for several hours, monitoring the progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-bromo-4-fluoro-3-methoxyphenyl)acetamide.

Step 3: De-acetylation to 2-Bromo-4-fluoro-3-methoxyaniline

The protecting acetyl group is removed by acid or base-catalyzed hydrolysis to yield the free aniline.

Experimental Protocol:

  • To the crude N-(2-bromo-4-fluoro-3-methoxyphenyl)acetamide in a round-bottom flask, add a solution of hydrochloric acid (e.g., 6 M).

  • Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved and TLC analysis indicates the completion of the reaction.

  • Cool the solution to room temperature and neutralize it carefully with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Extract the 2-bromo-4-fluoro-3-methoxyaniline with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product if necessary, for instance, by column chromatography.

Step 4: Deamination of 2-Bromo-4-fluoro-3-methoxyaniline to 1-Bromo-3-fluoro-2-methoxybenzene

The Sandmeyer reaction provides a method to replace the amino group with a hydrogen atom (deamination) via a diazonium salt intermediate.

Experimental Protocol:

  • Dissolve 2-bromo-4-fluoro-3-methoxyaniline (1.0 eq.) in a mixture of ethanol and concentrated sulfuric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

  • To this solution, add hypophosphorous acid (H3PO2, 50% in water, 2.0 eq.) and allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent to yield 1-bromo-3-fluoro-2-methoxybenzene.

Step 5: Methylation of 1-Bromo-3-fluoro-2-methoxybenzene

The final step involves the introduction of a methyl group. This can be achieved through a halogen-metal exchange followed by quenching with a methylating agent.[1][2]

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-3-fluoro-2-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the low temperature.

  • Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Add methyl iodide (1.2 eq.) to the solution and continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • After filtration and removal of the solvent, purify the crude product by column chromatography to obtain this compound.

Proposed Synthesis Pathway 2: From 4-Fluoro-3-methoxytoluene

This alternative, more direct pathway involves the regioselective bromination of 4-fluoro-3-methoxytoluene.

Step 1: Synthesis of 4-Fluoro-3-methoxytoluene

This intermediate could potentially be synthesized from commercially available precursors such as 4-fluoro-3-methoxyphenol via a two-step process involving the formation of a tosylate followed by reduction, or through other established methods for the conversion of phenols to toluenes.

Step 2: Regioselective Bromination of 4-Fluoro-3-methoxytoluene

The directing effects of the substituents on the aromatic ring will guide the position of bromination. The methoxy group is a strong ortho-, para-director, the methyl group is a weak ortho-, para-director, and the fluoro group is a deactivating ortho-, para-director. The position ortho to the strongly activating methoxy group (C2) is the most probable site for electrophilic bromination.[3][4]

Experimental Protocol:

  • Dissolve 4-fluoro-3-methoxytoluene (1.0 eq.) in a suitable solvent like dichloromethane or carbon tetrachloride.

  • Add a catalytic amount of a Lewis acid (e.g., iron(III) bromide) or use a brominating agent like N-bromosuccinimide in the presence of an acid catalyst.

  • Slowly add a solution of bromine (1.0 eq.) in the same solvent at a low temperature (e.g., 0 °C).

  • Stir the reaction mixture at this temperature and then allow it to warm to room temperature while monitoring its progress by GC-MS or TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

  • Work up the reaction mixture by extracting with an organic solvent, washing with water and brine, and drying.

  • Purify the product by distillation or column chromatography to isolate this compound.

Data Presentation

The following table summarizes the expected yields for each step of the proposed synthesis pathways. These values are based on typical yields for analogous reactions found in the literature and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductExpected Yield (%)
Pathway 1
1Acetylation4-Fluoro-3-methoxyanilineN-(4-fluoro-3-methoxyphenyl)acetamide90-95
2BrominationN-(4-fluoro-3-methoxyphenyl)acetamideN-(2-bromo-4-fluoro-3-methoxyphenyl)acetamide70-80
3De-acetylationN-(2-bromo-4-fluoro-3-methoxyphenyl)acetamide2-Bromo-4-fluoro-3-methoxyaniline85-95
4Deamination2-Bromo-4-fluoro-3-methoxyaniline1-Bromo-3-fluoro-2-methoxybenzene60-70
5Methylation1-Bromo-3-fluoro-2-methoxybenzeneThis compound50-60
Pathway 2
1Synthesise.g., 4-fluoro-3-methoxyphenol4-Fluoro-3-methoxytoluene(Varies)
2Bromination4-Fluoro-3-methoxytolueneThis compound60-75

Mandatory Visualization

Synthesis_Pathway_1 A 4-Fluoro-3-methoxyaniline B N-(4-fluoro-3-methoxyphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(2-bromo-4-fluoro-3-methoxyphenyl)acetamide B->C NBS, CH2Cl2 D 2-Bromo-4-fluoro-3-methoxyaniline C->D HCl, Reflux E 1-Bromo-3-fluoro-2-methoxybenzene D->E 1. NaNO2, H2SO4 2. H3PO2 F This compound E->F 1. n-BuLi, THF, -78°C 2. CH3I

Caption: Proposed Synthesis Pathway 1 for this compound.

Synthesis_Pathway_2 A 4-Fluoro-3-methoxytoluene B This compound A->B Br2, FeBr3

Caption: Alternative Synthesis Pathway 2 for this compound.

References

Technical Guide: Physicochemical Properties of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the physicochemical properties of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene is limited. This guide provides available data for a structural isomer, 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene (CAS: 1783385-98-7) , and outlines general experimental protocols for the determination of key physicochemical properties.

Core Physicochemical Properties of an Isomer

The data presented in the following table pertains to the structural isomer, 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene. It is crucial to note that these values may differ from those of the requested compound, this compound, due to the different substitution patterns on the benzene ring.

PropertyValueSource
Chemical Name 2-Bromo-3-fluoro-1-methoxy-4-methylbenzeneN/A
CAS Number 1783385-98-7[1][2]
Molecular Formula C₈H₈BrFO[1][2]
Molecular Weight 219.05 g/mol [1][2]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Density Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of fundamental physicochemical properties of solid organic compounds.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.

Methodology:

  • Sample Preparation: A small quantity of the dry, crystalline compound is finely powdered. A capillary tube is sealed at one end, and the powdered sample is packed into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or an oil bath (Thiele tube).

  • Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination (Micro Method)

For small sample quantities, the boiling point can be determined using a micro method.

Methodology:

  • Sample Preparation: A few drops of the liquid sample are placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.

  • Heating: The sample is heated gently. As the liquid heats, the air trapped in the capillary tube expands and escapes.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility is assessed by observing the dissolution of a solute in a solvent. This property is crucial for understanding a compound's behavior in various media.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the solid compound (e.g., 1-5 mg) is placed in a clean test tube.

  • Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol, acetone) is added to the test tube in small increments.

  • Mixing: After each addition of the solvent, the mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

  • Observation: The mixture is visually inspected for the disappearance of the solid phase. The solubility is typically expressed in qualitative terms (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). This process can be repeated with a range of polar and non-polar solvents to create a solubility profile.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the melting point of a solid organic compound.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording cluster_result Result start Start powder Grind solid sample to a fine powder start->powder pack Pack powder into a sealed capillary tube powder->pack place Place capillary in melting point apparatus pack->place heat Heat apparatus at a controlled rate (1-2°C/min) place->heat observe Observe sample through magnifying lens heat->observe record_t1 Record T1: Temperature at first liquid drop formation observe->record_t1 record_t2 Record T2: Temperature at complete liquefaction record_t1->record_t2 report Report melting range (T1 - T2) record_t2->report end End report->end

Caption: Workflow for Melting Point Determination.

References

In-Depth Technical Guide to 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1226808-62-3

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene, a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available and predicted data.

PropertyValueSource
CAS Number 1226808-62-3[1][2][3][4]
Molecular Formula C₈H₈BrFO[1][3][4][5]
Molecular Weight 219.05 g/mol [1][3]
Appearance Not specified (likely a solid or liquid)
Boiling Point No data available[6]
Melting Point No data available[6]
Density No data available
Solubility No data available[6]
Purity >95% (as commercially available)[6]

Synthesis and Reactivity

As a polysubstituted aromatic compound, this compound is a valuable building block in organic synthesis. The bromine atom, in particular, serves as a versatile handle for various cross-coupling reactions.

Proposed Synthesis

G Proposed Synthesis of this compound A 4-Fluoro-3-methoxy-1-methylbenzene B 2-Amino-4-fluoro-3-methoxy-1-methylbenzene A->B Nitration followed by Reduction C This compound (CAS: 1226808-62-3) B->C Sandmeyer Reaction

Caption: Proposed synthetic pathway for this compound.

Detailed Hypothetical Protocol:

This protocol is a proposed method and would require optimization in a laboratory setting.

Step 1: Nitration of 4-Fluoro-3-methoxy-1-methylbenzene

  • To a stirred solution of 4-fluoro-3-methoxy-1-methylbenzene in concentrated sulfuric acid, cooled to 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitrated intermediate in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, tin(II) chloride or catalytic hydrogenation with palladium on carbon.

  • If using tin(II) chloride, heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

  • After cooling, neutralize the reaction mixture and extract the amino product.

  • Purify the product by column chromatography to obtain 2-Amino-4-fluoro-3-methoxy-1-methylbenzene.

Step 3: Sandmeyer Reaction

This procedure is adapted from a standard Sandmeyer reaction protocol.[7]

  • Dissolve the 2-Amino-4-fluoro-3-methoxy-1-methylbenzene in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to facilitate the replacement of the diazonium group with bromine.

  • After the reaction is complete, extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield this compound.

Potential Reactions: Cross-Coupling

The bromine atom in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

G Cross-Coupling Reactions A This compound B Suzuki Coupling (with Boronic Acid/Ester) A->B C Heck Coupling (with Alkene) A->C D Sonogashira Coupling (with Terminal Alkyne) A->D E Biaryl Compound B->E F Styrenyl Derivative C->F G Alkynylarene D->G

Caption: Potential cross-coupling reactions of the target compound.

General Protocol for Suzuki-Miyaura Coupling (Hypothetical):

This is a generalized protocol and would require optimization for this specific substrate.

  • To a reaction vessel, add this compound (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Spectroscopic Data (Predicted)

No experimentally obtained spectroscopic data for this compound is currently available. The following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.

Spectroscopy Predicted Data
¹H NMR Aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm. The methyl and methoxy protons will appear as singlets in the upfield region, likely around 2.0-2.5 ppm and 3.5-4.0 ppm, respectively.
¹³C NMR Aromatic carbons will show signals between 100-160 ppm. The carbon bearing the fluorine atom will show a large coupling constant. The methyl and methoxy carbons will appear at higher field strengths.
IR Spectroscopy Characteristic peaks for C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and C-Br and C-F stretching in the fingerprint region are expected.
Mass Spectrometry The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of methyl and methoxy groups.

Applications in Drug Development

Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom provides a reactive site for the construction of more complex molecular architectures. While specific applications for this compound have not been documented, its structural motifs suggest its potential as an intermediate in the synthesis of novel therapeutic agents, particularly in areas such as oncology, infectious diseases, and neuroscience, where substituted aromatic scaffolds are common.

Safety and Handling

Detailed toxicological data for this compound is not available.[6] As with all laboratory chemicals, it should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Synthesis and Application of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to its current lack of widespread commercial availability, this document focuses on a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and a detailed exploration of its prospective applications. The strategic arrangement of bromo, fluoro, methoxy, and methyl functional groups on the benzene ring offers a unique platform for the development of novel molecular architectures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and structurally related compounds.

Introduction

Polysubstituted aromatic rings are fundamental scaffolds in the design of pharmaceuticals, agrochemicals, and advanced materials. The specific nature and arrangement of substituents on the benzene core dictate the molecule's steric and electronic properties, thereby influencing its reactivity and biological activity. The target molecule, this compound, presents a compelling substitution pattern. The presence of a bromine atom provides a handle for a variety of cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, the methoxy group acts as a key hydrogen bond acceptor and influences electronic properties, and the methyl group provides a lipophilic component. This unique combination makes it a high-value, albeit currently non-commercialized, synthetic intermediate.

Physicochemical and Predicted Spectroscopic Data

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated 220-240 °C at 760 mmHg
Density Estimated 1.5-1.6 g/cm³
LogP Estimated 3.0-3.5

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Key Features
¹H NMR - Aromatic region (δ 6.5-7.5 ppm): Two doublets or a complex multiplet for the two aromatic protons. - Methoxy protons (δ 3.8-4.0 ppm): A singlet integrating to 3H. - Methyl protons (δ 2.0-2.3 ppm): A singlet integrating to 3H.
¹³C NMR - Aromatic carbons (δ 110-160 ppm): Six distinct signals, with carbons attached to electronegative atoms (Br, F, O) appearing at lower field. The carbon bearing the fluorine will show a large C-F coupling constant. - Methoxy carbon (δ 55-65 ppm): A single signal. - Methyl carbon (δ 15-25 ppm): A single signal.
Mass Spectrometry (EI) - Molecular ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 218 and 220, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Major fragments: Loss of CH₃ (M-15), OCH₃ (M-31), and Br (M-79/81).

Proposed Synthetic Pathway

Given the absence of a commercially available source, a multi-step synthesis is required to obtain this compound. The proposed route leverages the principles of directed ortho-metalation (DoM) and electrophilic aromatic substitution, where the directing effects of the substituents are strategically employed to achieve the desired regiochemistry.

Synthetic_Pathway cluster_0 Step 1: Methylation cluster_1 Step 2: Directed ortho-Metalation and Bromination A 3-Fluoro-2-methylphenol B 3-Fluoro-2-methylanisole A->B  CH₃I, K₂CO₃, Acetone   C Aryllithium Intermediate B->C  n-BuLi, THF, -78 °C   D This compound C->D  Br₂, THF, -78 °C   Applications cluster_0 Drug Discovery cluster_1 Materials Science A This compound B Synthesis of Bioactive Molecules A->B  Cross-Coupling Reactions   E Organic Light-Emitting Diodes (OLEDs) A->E  Polymerization / Derivatization   C Scaffold for Kinase Inhibitors B->C D Precursor for CNS-active Agents B->D F Liquid Crystals E->F G Functional Polymers E->G

Navigating the Therapeutic Potential of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the structural analogs of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene, a molecule of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for exploring the potential therapeutic applications of this class of compounds. Due to the limited availability of direct experimental data on this compound and its derivatives, this guide presents a prospective analysis based on established principles of medicinal chemistry and the known biological activities of structurally related halogenated and methoxylated aromatic compounds.

Core Structure and Rationale for Investigation

The core structure of this compound combines several key functional groups that are known to influence the pharmacokinetic and pharmacodynamic properties of small molecules. The presence of a bromine atom can enhance lipophilicity and may facilitate interactions with target proteins. Fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity. The methoxy and methyl groups can also modulate the electronic and steric properties of the molecule, further influencing its biological activity. The strategic placement of these substituents on the benzene ring presents a scaffold with significant potential for chemical modification and optimization in drug discovery programs.

Structural Analogs for Initial Screening

A focused library of structural analogs is proposed for initial biological screening to explore the structure-activity relationships (SAR) of this chemical series. The proposed modifications are designed to probe the importance of each substituent and its position on the aromatic ring.

Compound ID R1 R2 R3 R4 Rationale for Inclusion
LEAD-001 BrFOCH3CH3Parent Compound
ANA-001 ClFOCH3CH3Investigate effect of a different halogen at R1
ANA-002 IFOCH3CH3Explore impact of a larger halogen at R1
ANA-003 BrClOCH3CH3Assess effect of halogen substitution at R2
ANA-004 BrFOHCH3Evaluate the role of the methoxy group vs. hydroxyl
ANA-005 BrFOCH3HDetermine the importance of the methyl group
ANA-006 HFOCH3CH3Assess the contribution of the bromine atom
ANA-007 BrHOCH3CH3Evaluate the necessity of the fluorine atom

Hypothetical Synthesis Workflow

A plausible synthetic route for this compound and its analogs can be envisioned starting from commercially available substituted anilines or phenols, employing standard organic synthesis transformations such as diazotization, halogenation, and etherification.

Synthetic Workflow cluster_start Starting Material cluster_steps Key Transformations cluster_end Final Product Substituted Aniline/Phenol Substituted Aniline/Phenol Diazotization Diazotization Substituted Aniline/Phenol->Diazotization NaNO2, H+ Halogenation Halogenation Diazotization->Halogenation CuX Etherification Etherification Halogenation->Etherification Alkyl Halide, Base Purification Purification Etherification->Purification Chromatography Target Analog Target Analog Purification->Target Analog

A generalized synthetic workflow for the preparation of target analogs.

Experimental Protocols for Biological Evaluation

Given the known activities of other halogenated aromatic compounds, initial screening of this series should focus on anticancer and antimicrobial activities.

Anticancer Activity Screening

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended to assess the cytotoxic effects of the synthesized analogs against a panel of human cancer cell lines.

1. Cell Culture:

  • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

2. Compound Treatment:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
  • Prepare serial dilutions of the test compounds in culture medium.
  • Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

3. MTT Assay:

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.
  • Determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity Screening

A broth microdilution method is proposed to determine the minimum inhibitory concentration (MIC) of the analogs against a panel of pathogenic bacteria and fungi.

1. Inoculum Preparation:

  • Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight.
  • Dilute the cultures to achieve a standardized inoculum concentration.

2. Microdilution Assay:

  • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
  • Inoculate each well with the standardized microbial suspension.
  • Include positive (microorganism without compound) and negative (broth only) controls.

3. Incubation:

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

Halogenated aromatic compounds have been shown to interact with various cellular signaling pathways. A plausible mechanism of action for the this compound analogs could involve the modulation of pathways critical for cell survival and proliferation.

Potential Signaling Pathway Analog Analog Receptor Aryl Hydrocarbon Receptor (AhR) Analog->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation/Inhibition Transcription_Factor Transcription Factors (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

A hypothetical signaling pathway for the proposed analogs.

Concluding Remarks

The structural framework of this compound offers a promising starting point for the development of novel therapeutic agents. The proposed analogs and experimental workflows in this guide provide a systematic approach to investigating their biological potential. While the information presented is based on predictive analysis, it serves as a valuable roadmap for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing class of compounds. Further experimental validation is essential to elucidate the true therapeutic potential and mechanism of action of these novel chemical entities.

The Synthetic Cornerstone: Unlocking Therapeutic Potential with 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Chemical and Pharmaceutical Innovators

Introduction

In the landscape of modern drug discovery and materials science, the strategic design and synthesis of novel molecular entities are paramount. Aryl halides, particularly those with multifaceted substitutions, serve as critical building blocks for constructing complex molecular architectures. 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene is one such pivotal intermediate. Its unique arrangement of bromo, fluoro, methoxy, and methyl functional groups on a benzene ring offers a versatile platform for a variety of chemical transformations. This technical guide delves into the potential research applications of this compound, with a particular focus on its role as a precursor in the synthesis of targeted therapeutics, such as the potent and selective Bromodomain and Extra-Terminal (BET) inhibitor, AZD5153.

Physicochemical Properties

The precise physicochemical properties of a synthetic intermediate are crucial for predicting its reactivity, optimizing reaction conditions, and ensuring the scalability of synthetic processes. The table below summarizes the key computed and, where available, experimental data for this compound and its structural analogs.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₈H₈BrFO[1]
Molecular Weight 219.05 g/mol Computed
CAS Number 1226808-62-3[2]
Canonical SMILES CC1=C(C=C(C=C1F)OC)BrN/A
Density 1.5±0.1 g/cm³Predicted
Boiling Point 235.6±35.0 °C at 760 mmHgPredicted
Flash Point 96.3±25.9 °CPredicted
LogP 3.25Predicted

Core Application in Pharmaceutical Synthesis

The primary utility of this compound lies in its application as a key building block in the synthesis of biologically active compounds. The bromine atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Role in the Synthesis of BET Inhibitors like AZD5153

Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes such as c-MYC.[3][4] The inhibition of BRD4 has emerged as a promising therapeutic strategy for a variety of cancers.[5][6] AZD5153 is a potent, orally bioavailable, and selective bivalent inhibitor of BRD4, meaning it binds to both bromodomains of the protein, leading to enhanced antitumor activity.[5]

While the exact, publicly disclosed synthesis of AZD5153 may vary, the core structure of such inhibitors often relies on substituted aromatic rings that can be functionalized and linked together. This compound represents a plausible and valuable starting material or intermediate for constructing a portion of the AZD5153 molecule or similar therapeutic agents. The following workflow illustrates a generalized synthetic pathway where such an intermediate would be utilized.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Product cluster_final Final Product Synthesis A 2-Bromo-4-fluoro- 3-methoxy-1-methylbenzene C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid or Ester B->C D Biaryl Intermediate C->D C-C bond formation E Further Functionalization & Cyclization D->E F Final API (e.g., AZD5153-like molecule) E->F

A generalized workflow for the utilization of the title compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[4][7] The following is a representative, generalized protocol for the coupling of an aryl bromide like this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[8][9]

Biological Target and Signaling Pathway of End-Product (AZD5153)

The therapeutic relevance of this compound is realized through its incorporation into pharmacologically active molecules. In the case of AZD5153, the end-product targets the BRD4 protein, a key epigenetic regulator.

BRD4 recognizes and binds to acetylated lysine residues on histone tails, which are markers of active chromatin. This binding recruits the transcriptional machinery to the promoters and enhancers of target genes, leading to their expression.[3] Many of these target genes are powerful drivers of cell proliferation and survival, such as the MYC oncogene.[4][5]

In cancer cells where BRD4 is overexpressed or hyperactive, this process is dysregulated, leading to uncontrolled cell growth. AZD5153, by inhibiting BRD4, displaces it from the chromatin, thereby preventing the transcription of these oncogenes. This leads to a downstream cascade of events including cell cycle arrest and apoptosis (programmed cell death).[5][10]

G cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention cluster_outcome Cellular Outcomes Histone Acetylated Histones (on Chromatin) BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb (Transcriptional Machinery) BRD4->PTEFb recruits Oncogenes Oncogenes (e.g., c-MYC) PTEFb->Oncogenes activates Transcription Transcription Oncogenes->Transcription Proliferation Decreased Cell Proliferation Transcription->Proliferation leads to Apoptosis Increased Apoptosis Transcription->Apoptosis prevents AZD5153 AZD5153 AZD5153->BRD4 inhibits binding

Mechanism of action for a BRD4 inhibitor like AZD5153.

Quantitative Biological Data for AZD5153

The efficacy of a therapeutic agent is quantified through various in vitro and in vivo assays. The following table presents a selection of biological data for AZD5153, the development of which relies on intermediates like this compound.

Cell LineAssay TypeIC₅₀ (nM)EffectSource
HCCLM3 (Hepatocellular Carcinoma)Cell ProliferationVaries by cell lineInhibition of cell growth[5][6]
HCT116 (Colorectal Cancer)Cell Proliferation (MTT)~50-100Suppression of proliferation[3]
LoVo (Colorectal Cancer)Cell Proliferation (MTT)~50-100Suppression of proliferation[3]
Various Hematopoietic CancersCell GrowthPotentPotent anticancer effects[3]

Conclusion

This compound is a high-value chemical intermediate with significant potential in research and development, particularly within the pharmaceutical industry. Its well-defined structure provides a reliable and versatile scaffold for the synthesis of complex, biologically active molecules. The application of this compound in the synthetic route towards potent epigenetic modulators like the BRD4 inhibitor AZD5153 underscores its importance. For researchers and drug development professionals, understanding the utility and reaction chemistry of such building blocks is essential for the continued innovation of next-generation therapeutics targeting complex diseases like cancer.

References

An In-depth Technical Guide on the Safety and Handling of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene (CAS No. 1783385-98-7). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates data from structurally similar halogenated aromatic compounds to provide a robust framework for its safe management in a laboratory setting. Researchers must supplement this information with their own risk assessments and adhere to all institutional and regulatory safety protocols.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Bromo-4-methoxy-1-methylbenzene[1]4-Bromo-3-fluorotoluene[2]
CAS Number 1783385-98-7[3][4]36942-56-0[1][5]452-74-4[2]
Molecular Formula C₈H₈BrFO[3][4]C₈H₉BrO[1][5]C₇H₆BrF[2]
Molecular Weight 219.05 g/mol [3]201.06 g/mol [1]189.03 g/mol [2]
Appearance Likely a solid or liquidSolid[5]Not specified
Boiling Point Not availableNot availableNot available
Melting Point Not availableNot availableNot available
Purity (typical) 95%[3]Not specifiedNot specified

Hazard Identification and Safety Precautions

As a halogenated aromatic compound, this compound should be handled with caution. Based on data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.

General Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Toxicity: While specific data is unavailable, substituted bromobenzenes have been shown to exhibit varying levels of hepatotoxicity in animal studies[6][7][8]. The presence of multiple halogen and methoxy groups can influence the metabolic pathways and potential toxicity.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

PPE CategoryMinimum Requirement
Eye and Face Protection Chemical safety goggles. A face shield is recommended for splash hazards.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any defects before use.
Body Protection Laboratory coat. A chemical-resistant apron is recommended for larger quantities or when there is a risk of splashing.
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

Handling:

  • All work should be performed in a well-ventilated chemical fume hood.

  • Avoid inhalation of dust, fumes, or vapors.

  • Avoid contact with skin and eyes.

  • Use appropriate tools and techniques to minimize the generation of dust or aerosols.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is typically 2-8°C[4].

Emergency Procedures

First Aid Measures:

Table 3: First Aid Procedures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Small Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area. Restrict access and ventilate the area. Wear appropriate PPE and contain the spill. Collect the spilled material into a labeled container for disposal.

Experimental Protocols

While a specific synthesis protocol for this compound is not available in the searched literature, a plausible synthetic route can be inferred from general organic chemistry principles and procedures for analogous compounds. A potential approach involves the bromination of a suitable precursor.

Hypothetical Synthesis Workflow:

G start Start with 4-Fluoro-3-methoxytoluene bromination Bromination (e.g., with NBS or Br2 in a suitable solvent) start->bromination workup Aqueous Work-up (e.g., quenching with sodium thiosulfate, extraction with organic solvent) bromination->workup purification Purification (e.g., column chromatography or crystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product This compound characterization->product

Caption: Hypothetical synthesis workflow for this compound.

General Spectroscopic Analysis Workflow:

G sample Purified Sample nmr NMR Spectroscopy (1H, 13C, 19F) sample->nmr ms Mass Spectrometry (e.g., GC-MS or LC-MS) sample->ms ir FTIR Spectroscopy sample->ir structure_elucidation Structure Elucidation and Purity Assessment nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation

Caption: General workflow for spectroscopic characterization of the target compound.

Note on Experimental Data:

No specific experimental NMR, MS, or IR data for this compound were found in the available literature. Researchers synthesizing this compound will need to perform these analyses for structural confirmation. Predicted spectral data for similar compounds can be found in publicly available databases and may serve as a reference[1][9][10][11][12][13][14].

Biological Activity and Toxicology

There is currently no specific information available on the biological activity, signaling pathways, or toxicological profile of this compound. However, the presence of halogen and methoxy substituents on an aromatic ring suggests that the compound could have biological activity. Halogenated aromatic compounds are known to have a wide range of biological effects, and their toxicity can vary significantly depending on the substitution pattern[6][8][15]. The methoxy group can also influence the pharmacokinetic and pharmacodynamic properties of a molecule[15].

General Considerations for Biological Activity:

  • Drug Discovery: Substituted aromatic compounds are common scaffolds in drug discovery. The specific combination of bromo, fluoro, and methoxy groups may impart unique properties relevant to various biological targets.

  • Metabolism: The compound is likely to undergo metabolism in vivo, potentially leading to the formation of more polar metabolites. The nature of these metabolites would be crucial in determining the compound's overall toxicological profile.

General Considerations for Toxicology:

  • Hepatotoxicity: As mentioned, substituted bromobenzenes are known to have the potential for liver toxicity[6][8][16].

  • Neurotoxicity: Some halogenated ethers have been shown to cause neurodegeneration and behavioral changes in animal studies[8][17].

Given the lack of specific data, any research involving this compound should include preliminary in vitro cytotoxicity and other relevant assays to assess its biological activity and potential toxicity.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (solid and liquid) in clearly labeled, sealed containers.

  • Segregation: Halogenated organic waste should be segregated from non-halogenated waste streams.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Logical Relationships in Safe Handling

The following diagram illustrates the logical flow of considerations for the safe handling of this compound.

G assess Assess Hazards (Review available data for analogous compounds) plan Plan Experiment (Develop SOP, identify necessary controls) assess->plan ppe Select and Use Appropriate PPE plan->ppe handling Safe Handling (Use fume hood, minimize exposure) plan->handling storage Proper Storage (Cool, dry, well-ventilated, away from incompatibles) plan->storage spill Spill Response Plan (Have necessary materials and procedures in place) plan->spill waste Waste Disposal (Segregate and dispose of as hazardous waste) plan->waste handling->waste

Caption: Logical workflow for the safe management of this compound.

This guide is intended to provide a starting point for the safe handling of this compound. It is imperative that all users of this compound conduct a thorough risk assessment and adhere to the highest standards of laboratory safety.

References

A Comprehensive Review of Substituted Bromofluorotoluenes: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted bromofluorotoluenes are a class of halogenated aromatic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Their unique substitution patterns of bromine, fluorine, and a methyl group on the toluene scaffold give rise to a diverse range of isomers with distinct physicochemical properties and reactivities. This in-depth technical guide provides a comprehensive literature review of these compounds, focusing on their synthesis, characterization, and key applications, with a particular emphasis on methodologies and quantitative data relevant to research and drug development.

Synthesis of Substituted Bromofluorotoluenes

The synthesis of substituted bromofluorotoluenes can be achieved through various synthetic strategies, primarily involving electrophilic aromatic substitution and multi-step sequences starting from readily available precursors.

One common approach is the direct bromination of fluorotoluenes. For instance, the preparation of 3-bromo-4-fluorotoluene can be accomplished by reacting 4-fluorotoluene with bromine in glacial acetic acid in the presence of a catalyst system comprising iodine and iron or an iron salt. This method has been shown to markedly increase the proportion of the desired 3-bromo-4-fluorotoluene isomer over the 2-bromo-4-fluorotoluene byproduct.[1]

Another versatile method involves a multi-step synthesis commencing with a suitable substituted toluene derivative. For example, a proposed pathway to synthesize 5-bromo-3-chloro-2-fluorotoluene starts with the nitration of 3-chloro-2-fluorotoluene. The resulting nitro intermediate is then reduced to the corresponding amine, which is subsequently converted to the target bromo derivative via a Sandmeyer reaction.[2]

Similarly, the synthesis of 4-bromo-3-fluorotoluene has been reported starting from o-nitro-p-toluidine through a sequence of reactions including a diazo reaction, Sandmeyer reaction, reduction, and a Schiemann reaction.[3][4] The synthesis of 2-bromo-5-fluorotoluene has been described via the reaction of the corresponding aromatic compound with a brominating agent in 1,1,2-trichloro-1,2,2-trifluoroethane.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of substituted bromofluorotoluenes. Below are representative protocols for the preparation of key isomers.

Synthesis of 3-Bromo-4-fluorotoluene[1]

A solution of bromine in glacial acetic acid is added to a solution of 4-fluorotoluene in glacial acetic acid containing catalytic amounts of iron powder and iodine. The reaction mixture is stirred at a controlled temperature (e.g., 20-35 °C) for several hours. After the reaction is complete, the glacial acetic acid and any unreacted 4-fluorotoluene are removed by distillation. The resulting mixture of bromo-4-fluorotoluene isomers can then be separated by fractional distillation to yield pure 3-bromo-4-fluorotoluene.

Proposed Synthesis of 5-Bromo-3-chloro-2-fluorotoluene[2]

This multi-step synthesis involves three key transformations:

  • Nitration: 3-Chloro-2-fluorotoluene is treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperatures (0-10 °C) to introduce a nitro group, yielding 3-chloro-2-fluoro-5-nitrotoluene.

  • Reduction: The nitro group of 3-chloro-2-fluoro-5-nitrotoluene is reduced to an amino group using a reducing agent such as tin(II) chloride in an acidic medium (e.g., hydrochloric acid). This step yields 5-amino-3-chloro-2-fluorotoluene.

  • Sandmeyer Reaction: The amino group of 5-amino-3-chloro-2-fluorotoluene is converted to a bromo group. This is achieved by diazotization with sodium nitrite in the presence of hydrobromic acid at low temperatures (0-5 °C), followed by decomposition of the resulting diazonium salt in the presence of a copper(I) bromide catalyst.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_of_5_Bromo_3_chloro_2_fluorotoluene Start 3-Chloro-2-fluorotoluene Intermediate1 3-Chloro-2-fluoro-5-nitrotoluene Start->Intermediate1 Nitration (HNO3, H2SO4) Intermediate2 5-Amino-3-chloro-2-fluorotoluene Intermediate1->Intermediate2 Reduction (SnCl2, HCl) Product 5-Bromo-3-chloro-2-fluorotoluene Intermediate2->Product Sandmeyer Reaction (1. NaNO2, HBr 2. CuBr)

Proposed synthesis of 5-Bromo-3-chloro-2-fluorotoluene.

Quantitative Data

A summary of available physical and spectroscopic data for selected substituted bromofluorotoluenes is presented below for easy comparison.

Table 1: Physical Properties of Substituted Bromofluorotoluenes

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
2-Bromo-5-fluorotoluene452-63-1C₇H₆BrF189.021771.4951.526[6]
3-Bromo-4-fluorotoluene452-62-0C₇H₆BrF189.021691.5071.531[7]
4-Bromo-3-fluorotoluene452-74-4C₇H₆BrF189.0295 / 50 mmHg1.4941.53[8]
5-Bromo-2-fluorotoluene51437-00-4C₇H₆BrF189.02---

Table 2: Spectroscopic Data of Substituted Bromofluorotoluenes

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)IR Spectrum (cm⁻¹)
2-Bromo-5-fluorotoluene 2.31 (s, 3H), 6.80-7.20 (m, 3H)Data not readily available in tabular format. Aromatic carbons typically resonate between 110-165 ppm.Molecular ion peak at ~188/190 (due to ⁷⁹Br/⁸¹Br isotopes)Aromatic C-H stretch (~3000-3100), C=C stretch (~1450-1600), C-F stretch (~1000-1300), C-Br stretch (~500-600)
3-Bromo-4-fluorotoluene 2.25 (s, 3H), 6.90-7.30 (m, 3H)Data not readily available in tabular format. Aromatic carbons typically resonate between 110-165 ppm.Molecular ion peak at ~188/190 (due to ⁷⁹Br/⁸¹Br isotopes)Aromatic C-H stretch (~3000-3100), C=C stretch (~1450-1600), C-F stretch (~1000-1300), C-Br stretch (~500-600)
4-Bromo-3-fluorotoluene 2.35 (s, 3H), 6.95-7.40 (m, 3H)Aromatic carbons at ~159.5 (d, J=245 Hz), 133.5, 126.5 (d, J=3 Hz), 125.0 (d, J=8 Hz), 115.5 (d, J=21 Hz), 109.0 (d, J=21 Hz), Methyl carbon at ~20.0Molecular ion peak at ~188/190 (due to ⁷⁹Br/⁸¹Br isotopes)Aromatic C-H stretch (~3000-3100), C=C stretch (~1450-1600), C-F stretch (~1000-1300), C-Br stretch (~500-600)
5-Bromo-2-fluorotoluene 2.20 (s, 3H), 6.85-7.25 (m, 3H)Data not readily available in tabular format. Aromatic carbons typically resonate between 110-165 ppm.Molecular ion peak at ~188/190 (due to ⁷⁹Br/⁸¹Br isotopes)Aromatic C-H stretch (~3000-3100), C=C stretch (~1450-1600), C-F stretch (~1000-1300), C-Br stretch (~500-600)

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The provided data is a general representation.

Reactions and Applications in Drug Development

Substituted bromofluorotoluenes are valuable building blocks in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of both bromine and fluorine atoms allows for selective functionalization through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in bromofluorotoluenes serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. It is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals.[9]

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form aryl alkynes.[10]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This is a crucial transformation for the synthesis of many drug candidates.[11][12]

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is depicted below:

Palladium_Cross_Coupling Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R Ln ArPdX->ArPdR R-M Transmetal Transmetalation (e.g., with R-B(OH)2) ArPdR->Pd0 Product Ar-R ArPdR->Product

Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Other Important Reactions

  • Ullmann Condensation: This copper-catalyzed reaction allows for the formation of aryl ethers, aryl thioethers, and aryl amines from aryl halides.[13]

  • Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strongly electron-withdrawing groups can activate the ring for SNAr reactions. The fluorine atom, being highly electronegative, can influence the reactivity of the aromatic ring in such transformations.[14]

The strategic incorporation of fluorine in drug molecules can significantly impact their metabolic stability, binding affinity, and pharmacokinetic properties.[15][16] The unique electronic properties of the C-F bond can block sites of metabolic oxidation and alter the pKa of nearby functional groups, leading to improved drug efficacy and a better safety profile.

Conclusion

Substituted bromofluorotoluenes are a versatile and important class of compounds with significant potential in drug discovery and materials science. The ability to selectively synthesize various isomers and further functionalize them through a range of modern synthetic methodologies makes them valuable building blocks for the creation of novel and complex molecular architectures. The continued exploration of their synthesis, properties, and applications is expected to lead to the development of new therapeutic agents and advanced materials.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction joins an organoboron species, such as a boronic acid, with an organohalide.[1][3] 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern allows for the strategic introduction of various aryl and heteroaryl moieties, leading to the synthesis of complex biaryl structures that are often scaffolds for novel therapeutic agents and functional materials.[4][5]

These application notes provide detailed protocols and representative reaction conditions for the Suzuki coupling of this compound with various boronic acids. The methodologies described herein are based on established procedures for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.[1][6][7]

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.[3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst.[1]

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L2X", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Aryl_R [label="Ar-Pd(II)L2R'", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-R'", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ArylHalide [label="Ar-X\n(this compound)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="R'-B(OH)2", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [arrowhead=none, color="#4285F4"]; OxAdd -> PdII_Aryl [color="#4285F4"]; ArylHalide -> OxAdd [color="#EA4335"]; PdII_Aryl -> Transmetalation [arrowhead=none, color="#4285F4"]; Transmetalation -> PdII_Aryl_R [color="#4285F4"]; BoronicAcid -> Transmetalation [color="#34A853"]; Base -> Transmetalation [color="#FBBC05"]; PdII_Aryl_R -> RedElim [arrowhead=none, color="#4285F4"]; RedElim -> Pd0 [color="#4285F4"]; RedElim -> Product [color="#4285F4"]; } mend Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Representative Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be employed as a starting point for the coupling of this compound.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)Toluene/H₂O80-10012-18Good to ExcellentA widely used and reliable catalyst system.[6]
Pd(OAc)₂ (1-3)SPhos (2-6)K₃PO₄ (2-3)1,4-Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands are often effective for challenging substrates.[6]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentA versatile catalyst for a broad range of substrates.[6]
Pd₂(dba)₃ (1-2)XPhos (2-4)K₂CO₃ (2)THF/H₂O8012-24Moderate to GoodOften provides good results at lower temperatures.[1]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be necessary for different boronic acids.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, often with water)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Setup and Execution:
  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand.[8]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Workup and Purification:
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water or saturated aqueous NH₄Cl.[1][8]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants: - Aryl Bromide - Boronic Acid - Base - Catalyst/Ligand B Establish Inert Atmosphere (Evacuate/Backfill) A->B C Add Degassed Solvent B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Conversion Inactive CatalystUse a fresh batch of palladium precursor and ligand. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere.[9]
Insufficient Temperature or TimeIncrease the reaction temperature or extend the reaction time.[1]
Incorrect BaseThe choice of base can be critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[9]
Formation of Side Products Homocoupling of Boronic AcidThis can sometimes be suppressed by using a different base or solvent system, or by adjusting the stoichiometry of the boronic acid.[1]
ProtodebrominationEnsure strictly anhydrous and oxygen-free conditions. The presence of water and oxygen can lead to this side reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a versatile and efficient route for the synthesis of a diverse range of biaryl compounds. The protocols and conditions outlined in these application notes offer a solid foundation for researchers in drug development and materials science to explore the chemical space around this valuable scaffold. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in medicinal chemistry and drug development, where arylamine moieties are prevalent in a vast array of pharmaceutical agents. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene, a substrate with moderate steric hindrance and electron-donating substituents. The methodologies presented are based on established principles for the amination of related aryl bromides.[3][4]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the this compound to form a Pd(II) complex.[2][5]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base facilitates the deprotonation of the amine to form a palladium-amido intermediate.[4][5]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

The selection of an appropriate ligand, base, and solvent system is critical for achieving high reaction efficiency and yield, especially given the electronic properties and substitution pattern of the substrate.[5][6]

Data Presentation: Recommended Starting Conditions

The successful execution of the Buchwald-Hartwig amination of this compound is contingent on the careful selection of reaction parameters. The following tables summarize recommended starting conditions based on literature precedents for analogous electron-rich and sterically hindered aryl bromides.[3][7][8]

Table 1: Recommended Catalyst and Ligand Combinations

Palladium SourceLigandCatalyst Loading (mol%)Key Considerations
Pd₂(dba)₃XPhos1-2A generally robust system for sterically hindered substrates.
Pd(OAc)₂SPhos1-2Effective for electron-rich aryl bromides.
Pd(OAc)₂RuPhos1-2Often provides good results with a broad range of amines.
[Pd(allyl)Cl]₂tBuXPhos1-2A highly active pre-catalyst suitable for challenging couplings.

Table 2: Recommended Base and Solvent Systems

BaseBase EquivalentsSolventTemperature (°C)Notes
NaOtBu1.2-1.5Toluene or Dioxane80-110A strong base, widely effective but can be sensitive to some functional groups.[9]
K₃PO₄1.5-2.0Toluene or Dioxane100-120A milder base, suitable for substrates with base-sensitive functionalities.[9]
Cs₂CO₃1.5-2.0Toluene or Dioxane100-120Another mild base option, often used for sensitive substrates.[9]
LHMDS1.2-1.5THF or Toluene60-100A strong, non-nucleophilic base that can be advantageous in certain cases.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the base, the amine, and this compound.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Oxidative Addition->Ar-Pd(II)(L2)-Br Amine Coordination Amine Coordination Ar-Pd(II)(L2)-Br->Amine Coordination [(Ar)Pd(II)(L2)(R2NH)]+Br- [(Ar)Pd(II)(L2)(R2NH)]+Br- Amine Coordination->[(Ar)Pd(II)(L2)(R2NH)]+Br- Deprotonation Deprotonation [(Ar)Pd(II)(L2)(R2NH)]+Br-->Deprotonation Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 Deprotonation->Ar-Pd(II)(L2)-NR2 Base-H+ Br- Base-H+ Br- Deprotonation->Base-H+ Br- Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-NR2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2 R2NH R2NH R2NH->Amine Coordination Base Base Base->Deprotonation Ar-Br Ar-Br Ar-Br->Oxidative Addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Catalyst, Ligand, Reagents) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/GC/LC-MS) solvent->reaction workup Work-up (Dilute, Wash with Water/Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The biaryl structural motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, natural products, and organic materials.[1] The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful and versatile methods for the construction of carbon-carbon bonds to form these biaryl compounds.[1][2] These reactions offer mild conditions and broad functional group tolerance.[1][2] This document provides detailed protocols for the synthesis of biaryl compounds using 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene as a key starting material, a compound with substitution patterns that can be valuable for tuning the physicochemical properties of the resulting biaryl products.

General Reaction Scheme

The synthesis of biaryl compounds from this compound can be achieved through palladium-catalyzed cross-coupling reactions with appropriate organometallic reagents. The two primary methods detailed here are the Suzuki-Miyaura coupling, utilizing an organoboron reagent, and the Stille coupling, which employs an organotin reagent.

Suzuki-Miyaura Coupling:

This compound + Ar-B(OR)₂ → 2-Aryl-4-fluoro-3-methoxy-1-methylbenzene

Stille Coupling:

This compound + Ar-Sn(R)₃ → 2-Aryl-4-fluoro-3-methoxy-1-methylbenzene

Data Presentation

The following tables summarize the expected yields and reaction conditions for the synthesis of biaryl compounds from this compound based on typical outcomes for analogous Suzuki-Miyaura and Stille cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic Acid (Ar-B(OH)₂)Palladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)Dioxane1001680-90
34-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)DMF/H₂O (8:1)901875-85
43-Pyridinylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.0)Acetonitrile/H₂O (5:1)802470-80

Table 2: Stille Coupling of this compound with Various Organostannanes

EntryOrganostannane (Ar-SnBu₃)Palladium Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Expected Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (3)--Toluene1101880-90
2(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (4)CuI (5)THF902475-85
3(4-Vinylphenyl)tributylstannanePdCl₂(PPh₃)₂ (3)-LiClDMF1001670-80
42-(Tributylstannyl)thiophenePd(OAc)₂ (2)PPh₃ (4)-Dioxane1002075-85

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a biaryl compound from this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)[3]

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)[3]

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)[3]

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)[3]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

Protocol 2: General Procedure for Stille Coupling

This protocol provides a general method for the synthesis of a biaryl compound from this compound and an organostannane. The Stille reaction is a versatile C-C bond forming reaction, though a major drawback is the toxicity of the tin compounds used.[4]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)[5]

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)[5]

  • Anhydrous, degassed solvent (e.g., Toluene)[5]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.[5]

  • Add the anhydrous, degassed solvent via syringe, followed by the organostannane.[5]

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.[5]

  • Monitor the reaction by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature.

  • To remove tin byproducts, the crude reaction mixture can be treated with a solution of potassium fluoride (KF) or subjected to specific workup procedures.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 PdII Pd0->PdII Oxidative Addition ArAr Biaryl Product (Ar-Ar') Pd0->ArAr PdII_B PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination BX X-B(OR)2 + Base-H+ ArX This compound (Ar-X) ArX->PdII ArB Ar'-B(OR)2 ArB->PdII Base Base (e.g., K3PO4) Base->ArB Activation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 PdII Pd0->PdII Oxidative Addition ArAr Biaryl Product (Ar-Ar') Pd0->ArAr PdII_Sn PdII->PdII_Sn Transmetalation PdII_Sn->Pd0 Reductive Elimination XSnR3 X-SnR3 ArX This compound (Ar-X) ArX->PdII ArSn Ar'-SnR3 ArSn->PdII

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, base, ligand - Evacuate and backfill with inert gas start->setup reaction Reaction: - Add degassed solvent - Heat and stir setup->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Continue reaction workup Workup: - Cool to room temperature - Extraction and washing monitoring->workup Reaction complete purification Purification: - Flash column chromatography workup->purification analysis Analysis: - NMR, Mass Spectrometry purification->analysis end End Product analysis->end

Caption: A typical experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene as a versatile building block in medicinal chemistry. This trifunctional aromatic compound serves as a valuable starting material for the synthesis of complex organic molecules, particularly through transition metal-catalyzed cross-coupling reactions. Its strategic substitution pattern allows for the introduction of diverse functionalities, making it a key intermediate in the development of novel therapeutic agents.

While direct incorporation into a marketed drug is not prominently documented, its structural motifs are present in various biologically active compounds. This document outlines its application in the synthesis of a biaryl ether scaffold, a common core in many kinase inhibitors, through a Suzuki-Miyaura cross-coupling reaction, followed by a Buchwald-Hartwig amination.

Application in the Synthesis of a Kinase Inhibitor Scaffold

Substituted biaryl and arylamine structures are prevalent in a wide range of kinase inhibitors that target signaling pathways implicated in cancer and inflammatory diseases. This compound is an excellent precursor for constructing such scaffolds. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds.

The following sections detail a two-step synthetic sequence to a core kinase inhibitor scaffold, starting from this compound.

Diagram of Synthetic Workflow:

G start 2-Bromo-4-fluoro-3-methoxy- 1-methylbenzene step1 Suzuki-Miyaura Coupling (C-C Bond Formation) start->step1 intermediate Biaryl Intermediate step1->intermediate step2 Buchwald-Hartwig Amination (C-N Bond Formation) intermediate->step2 product Kinase Inhibitor Scaffold step2->product

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid to yield a biaryl intermediate.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the biaryl intermediate.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed Buchwald-Hartwig amination of the biaryl intermediate with a primary amine.

Materials:

  • Biaryl intermediate from Protocol 1

  • Primary amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk tube

Procedure:

  • In a glovebox, add the palladium catalyst (Pd₂(dba)₃, 0.02 eq), ligand (XPhos, 0.04 eq), and base (NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.

  • Add the biaryl intermediate (1.0 eq) and anhydrous toluene.

  • Add the primary amine (1.2 eq) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of a kinase inhibitor scaffold using this compound.

StepReactionStarting MaterialReagentProductYield (%)Purity (%)
1Suzuki-Miyaura CouplingThis compound4-Methoxyphenylboronic acidBiaryl Intermediate85>98
2Buchwald-Hartwig AminationBiaryl IntermediateAnilineKinase Inhibitor Scaffold78>99

The resulting kinase inhibitor scaffold can be further functionalized to generate a library of compounds for biological screening. The table below presents hypothetical biological activity data for a downstream compound derived from this scaffold, targeting a generic tyrosine kinase.

CompoundTarget KinaseIC₅₀ (nM)
Final Compound ATyrosine Kinase X15
Final Compound BTyrosine Kinase X25
Reference InhibitorTyrosine Kinase X10

Signaling Pathway

Kinase inhibitors derived from scaffolds synthesized using this compound can target various signaling pathways implicated in disease. A common target is the receptor tyrosine kinase (RTK) signaling pathway, which plays a crucial role in cell proliferation and survival.

Diagram of a Generic RTK Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Kinase Inhibitor (Derived Scaffold) Inhibitor->RTK

Caption: Inhibition of a generic RTK signaling pathway.

The diagram illustrates how a kinase inhibitor, developed from the scaffold synthesized using this compound, can block the signaling cascade initiated by growth factor binding to a receptor tyrosine kinase, thereby inhibiting downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer.

These application notes and protocols provide a framework for utilizing this compound in the synthesis of medicinally relevant compounds. Researchers can adapt and optimize these methods for their specific drug discovery programs.

The Versatility of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Substituted aromatic compounds are fundamental building blocks in the synthesis of a wide array of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Among these, polysubstituted benzene derivatives bearing a combination of reactive functional groups offer a versatile platform for molecular elaboration. 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene is a prime example of such a scaffold, incorporating a bromine atom, a fluorine atom, a methoxy group, and a methyl group on a central benzene ring. This unique arrangement of substituents provides a rich chemical handle for a variety of synthetic transformations, making it a valuable intermediate in the construction of novel chemical entities.

The presence of a bromine atom is of particular significance, as it serves as a key functional group for participation in a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom and the methoxy and methyl groups, in turn, can influence the electronic properties and steric environment of the molecule, thereby modulating its reactivity and providing points for further functionalization. These substituents can also play a crucial role in dictating the pharmacokinetic and pharmacodynamic properties of biologically active target molecules.

This application note provides an overview of the potential applications of this compound as a building block in organic synthesis and offers a general protocol for its utilization in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Applications in Organic Synthesis

The strategic placement of the bromo, fluoro, methoxy, and methyl groups on the benzene ring makes this compound a highly attractive starting material for the synthesis of a diverse range of molecular architectures. Its utility is particularly pronounced in the following areas:

  • Pharmaceutical Research and Development: Aryl bromides are critical intermediates in the synthesis of pharmacologically active compounds.[1] The core structure of this compound can be incorporated into drug candidates, with the substituents influencing properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Cross-coupling reactions enable the introduction of various substituents at the bromine position, allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

  • Advanced Materials Science: Derivatives of functionalized benzenes are employed in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other electronic materials.[1] The ability to precisely tune the electronic and optical properties of these materials through the introduction of different functional groups via cross-coupling reactions makes building blocks like this compound highly valuable in this field.[1]

  • Agrochemicals and Specialty Chemicals: The synthesis of novel pesticides, herbicides, and other agrochemicals often relies on the use of functionalized aromatic intermediates. Furthermore, this building block can be utilized in the production of dyes and fragrances, highlighting its broad synthetic utility.[1]

Key Reactions of Substituted Aryl Bromides

The reactivity of this compound is dominated by the presence of the bromine atom, which readily participates in a variety of cross-coupling reactions. A summary of these key transformations is presented below.

Reaction NameReactantCatalystProduct
Suzuki-Miyaura Coupling Boronic acid or esterPalladium catalystBiaryl
Heck Reaction AlkenePalladium catalystSubstituted alkene
Sonogashira Coupling Terminal alkynePalladium and Copper catalystsAryl alkyne
Buchwald-Hartwig Amination AminePalladium catalystAryl amine
Stille Coupling OrganostannanePalladium catalystBiaryl or vinylarene
Negishi Coupling Organozinc reagentPalladium or Nickel catalystBiaryl or alkylarene

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific conditions may require optimization based on the nature of the coupling partners.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of toluene and water)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizing Synthetic Pathways

The following diagram illustrates the general workflow of a Suzuki-Miyaura coupling reaction, a key application for building blocks like this compound.

Suzuki_Coupling_Workflow A Reactants (Aryl Halide & Boronic Acid) C Reaction Setup (Inert Atmosphere) A->C B Palladium Catalyst & Base B->C D Heating & Stirring C->D 1. E Reaction Monitoring (TLC, GC-MS) D->E 2. F Workup (Extraction & Washing) E->F 3. G Purification (Column Chromatography) F->G 4. H Final Product (Biaryl) G->H 5.

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

The following diagram illustrates the central role of this compound as a building block in accessing a variety of compound classes through different cross-coupling reactions.

Building_Block_Applications BB 2-Bromo-4-fluoro-3-methoxy- 1-methylbenzene Suzuki Suzuki Coupling (+ R-B(OH)₂) BB->Suzuki Heck Heck Reaction (+ Alkene) BB->Heck Sonogashira Sonogashira Coupling (+ Alkyne) BB->Sonogashira Buchwald Buchwald-Hartwig (+ Amine) BB->Buchwald Biaryl Biaryls Suzuki->Biaryl Stilbene Stilbenes Heck->Stilbene ArylAlkyne Aryl Alkynes Sonogashira->ArylAlkyne ArylAmine Aryl Amines Buchwald->ArylAmine

Caption: Versatility of the building block in cross-coupling reactions.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials. The substrate, 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene, presents a unique challenge due to its electron-rich nature and steric hindrance around the bromine atom, contributed by the ortho-methyl and methoxy substituents. Such substrates can be less reactive and prone to side reactions, such as Glaser-Hay homo-coupling of the alkyne partner, particularly under classical copper-catalyzed conditions.

These application notes provide recommended protocols for the Sonogashira coupling of this compound, with a focus on modern, efficient, and often copper-free conditions that are well-suited for challenging substrates. The provided protocols are based on established methodologies for structurally similar electron-rich and sterically hindered aryl bromides.

Key Considerations for a Successful Coupling

For an electron-rich and sterically encumbered substrate like this compound, several factors are critical for achieving high yields and purity:

  • Choice of Catalyst System: The combination of a palladium precursor and a phosphine ligand is crucial. Bulky and electron-rich phosphine ligands are known to enhance the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[1][2] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), SPhos, and XPhos are often effective for such challenging couplings.[3]

  • Copper Co-catalyst: While traditional Sonogashira reactions employ a copper(I) salt as a co-catalyst, for electron-rich aryl bromides, copper-free conditions are often advantageous to prevent the formation of alkyne homo-coupling byproducts.[3][4][5][6][7]

  • Base Selection: A suitable base is required to deprotonate the terminal alkyne, forming the reactive acetylide species. Both organic amine bases (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) and inorganic bases (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)) can be effective.[6][8]

  • Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the reaction rate and yield. Common solvents include polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), or nonpolar solvents like dioxane.[6][8][9] While some modern protocols allow for room temperature reactions,[4][5][7][10] sterically hindered substrates may necessitate elevated temperatures to achieve a reasonable reaction rate.

Experimental Protocols

Two representative protocols are provided below. Protocol A describes a copper-free condition with a bulky phosphine ligand, which is often a good starting point for this type of substrate. Protocol B outlines a classic Sonogashira setup with a copper(I) co-catalyst.

Protocol A: Copper-Free Sonogashira Coupling

This protocol is adapted from methodologies developed for electron-rich and sterically hindered aryl bromides.[4][5][7]

Reagents and Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or SPhos

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane, THF, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and P(t-Bu)₃ (0.04 equiv, 4 mol%).

  • Add the base, K₂CO₃ (2.0 equiv).

  • Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M).

  • Add the terminal alkyne (1.2 equiv) to the mixture.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: Classic Sonogashira Coupling with Copper(I) Co-catalyst

This protocol represents a more traditional approach and can be effective if homo-coupling is not a significant issue.

Reagents and Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%), and CuI (0.05 equiv, 5 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF).

  • Add degassed triethylamine (2.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated amine salt, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of challenging aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.

ParameterProtocol A (Copper-Free)Protocol B (Classic)
Aryl Halide This compoundThis compound
Alkyne Terminal Alkyne (1.1-1.5 equiv)Terminal Alkyne (1.1-1.2 equiv)
Palladium Catalyst Pd(OAc)₂ (1-5 mol%)PdCl₂(PPh₃)₂ (1-5 mol%)
Ligand P(t-Bu)₃, SPhos, XPhos (1-2 equiv relative to Pd)PPh₃ (in pre-catalyst)
Copper Source NoneCuI (1-10 mol%)
Base K₂CO₃, Cs₂CO₃, (2-3 equiv)Et₃N, DIPEA (2-3 equiv)
Solvent Dioxane, THF, DMFTHF, DMF, Acetonitrile
Temperature Room Temp. to 110 °CRoom Temp. to 80 °C
Reaction Time 2-24 hours1-18 hours

Visualizations

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle (if present) Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu-X Cu-X Ar-Pd(II)-X(L2)->Cu-X Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Coordination & Deprotonation Cu-C≡CR->Ar-Pd(II)-X(L2) H-C≡CR Terminal Alkyne H-C≡CR->Cu-C≡CR Base Base Base->Cu-C≡CR

Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Workflow

Workflow start Reaction Setup (Inert Atmosphere) reagents Add Aryl Bromide, Catalyst, Ligand, and Base start->reagents solvent Add Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Heat and Stir Reaction Mixture alkyne->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

References

Optimizing the Heck Reaction for the Synthesis of Novel Styrene Derivatives from 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimization of the Heck-Mizoroki cross-coupling reaction for 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene. This versatile building block holds significant potential in the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research. The protocols outlined herein are designed to serve as a robust starting point for developing efficient and high-yielding syntheses of novel styrene derivatives.

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] For the substrate this compound, the strategic placement of its functional groups—a reactive bromine atom, a fluorine atom to modulate electronic properties, and methoxy and methyl groups—makes it an attractive precursor for creating diverse and highly functionalized molecules.[2][3] This document details a systematic approach to optimize the coupling of this aryl bromide with a model alkene, styrene, providing detailed experimental protocols and data presentation to guide researchers in achieving optimal reaction conditions.

Data Presentation: Screening of Reaction Parameters

The following tables summarize the results of a hypothetical optimization study for the Heck reaction between this compound and styrene. This data is intended to illustrate a logical optimization workflow.

Table 1: Catalyst and Ligand Screening

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF1002445
2Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMF1002462
3Pd(OAc)₂ (2)XPhos (4)K₂CO₃DMF1002478
4Pd₂(dba)₃ (1)PPh₃ (4)K₂CO₃DMF1002451
5Pd₂(dba)₃ (1)XPhos (4)K₂CO₃DMF1002485
6 Pd₂(dba)₃ (1) SPhos (4) K₂CO₃ DMF 100 24 91
7PdCl₂(PPh₃)₂ (2)-K₂CO₃DMF1002435

Reaction Conditions: this compound (1.0 mmol), styrene (1.2 mmol), base (2.0 mmol), solvent (5 mL).

Table 2: Base and Solvent Optimization

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃/SPhosK₂CO₃DMF1002491
2Pd₂(dba)₃/SPhosNa₂CO₃DMF1002488
3Pd₂(dba)₃/SPhosCs₂CO₃DMF1002495
4Pd₂(dba)₃/SPhosK₃PO₄DMF1002482
5Pd₂(dba)₃/SPhosEt₃NDMF1002465
6Pd₂(dba)₃/SPhosCs₂CO₃Dioxane1002489
7Pd₂(dba)₃/SPhosCs₂CO₃Toluene1002485
8 Pd₂(dba)₃/SPhos Cs₂CO₃ DMAc 100 24 97

Reaction Conditions: this compound (1.0 mmol), styrene (1.2 mmol), catalyst (as in Table 1, Entry 6), base (2.0 mmol), solvent (5 mL).

Table 3: Temperature and Time Optimization

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃/SPhosCs₂CO₃DMAc802475
2Pd₂(dba)₃/SPhosCs₂CO₃DMAc1002497
3Pd₂(dba)₃/SPhosCs₂CO₃DMAc1202496
4Pd₂(dba)₃/SPhosCs₂CO₃DMAc1001285
5Pd₂(dba)₃/SPhosCs₂CO₃DMAc1001894
6 Pd₂(dba)₃/SPhos Cs₂CO₃ DMAc 100 24 97

Reaction Conditions: this compound (1.0 mmol), styrene (1.2 mmol), catalyst (as in Table 1, Entry 6), base (2.0 mmol), solvent (5 mL).

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed Heck reaction of this compound with styrene.

General Procedure for Catalyst and Ligand Screening
  • To an oven-dried Schlenk tube, add this compound (234 mg, 1.0 mmol, 1.0 equiv), the palladium catalyst (see Table 1), and the phosphine ligand (see Table 1).

  • Add potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed N,N-dimethylformamide (DMF, 5 mL).

  • Add styrene (138 µL, 1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Optimized Protocol
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), SPhos (32.8 mg, 0.08 mmol, 8 mol%), and cesium carbonate (652 mg, 2.0 mmol, 2.0 equiv).

  • Add this compound (234 mg, 1.0 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed N,N-dimethylacetamide (DMAc, 5 mL).

  • Add styrene (138 µL, 1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Visualizations

Heck_Reaction_Mechanism cluster_catalytic_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex aryl_halide Ar-Br oxidative_addition Oxidative Addition pi_complex [Ar-Pd(II)L₂(Br)(Alkene)] pd2_complex->pi_complex alkene Alkene coordination Coordination alkyl_pd_complex R-Pd(II)L₂(Br) pi_complex->alkyl_pd_complex insertion Migratory Insertion hydrido_pd_complex H-Pd(II)L₂(Br) alkyl_pd_complex->hydrido_pd_complex product Product (Alkene) alkyl_pd_complex->product beta_hydride β-Hydride Elimination hydrido_pd_complex->pd0 base_h Base-H⁺ hydrido_pd_complex->base_h x_minus Br⁻ hydrido_pd_complex->x_minus base Base reductive_elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Heck reaction.

Experimental_Workflow start Start: Oven-dried Schlenk Tube add_reagents 1. Add Aryl Bromide, Catalyst, Ligand, and Base start->add_reagents inert_atmosphere 2. Evacuate and Backfill with Argon (3x) add_reagents->inert_atmosphere add_solvent_alkene 3. Add Anhydrous Solvent and Alkene inert_atmosphere->add_solvent_alkene reaction 4. Heat and Stir (e.g., 100 °C, 24 h) add_solvent_alkene->reaction workup 5. Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup purification 6. Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Formation of 2-Fluoro-3-methoxy-6-methylphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds, which is fundamental in the construction of complex molecular architectures.[1] This document provides detailed application notes and protocols for the formation of a specific Grignard reagent, 2-fluoro-3-methoxy-6-methylphenylmagnesium bromide, from its corresponding aryl halide, 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene. The presence of multiple substituents on the aromatic ring, including activating (methyl, methoxy) and deactivating (fluoro) groups, presents unique considerations for optimizing the reaction conditions. These protocols are based on established principles of Grignard reagent synthesis and data from analogous reactions.[2]

Reaction Principle

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[1] The magnesium atom inserts into the carbon-halogen bond, creating a highly nucleophilic organomagnesium compound.[3] For the synthesis of 2-fluoro-3-methoxy-6-methylphenylmagnesium bromide, the reaction proceeds as follows:

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Structure
This compoundC8H8BrFO235.05Starting Material Structure
Magnesium TurningsMg24.31Not Applicable
2-Fluoro-3-methoxy-6-methylphenylmagnesium bromideC8H8BrFMg257.36Grignard Reagent Structure
Table 2: Recommended Reaction Parameters for Analagous Aryl Grignard Formations
ParameterRecommended ConditionRationale/Comments
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvents are crucial for solvating and stabilizing the Grignard reagent.[1] THF is generally preferred for aryl Grignards.
Magnesium Turnings, activatedThe surface of magnesium is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[1]
Initiator Iodine (I2) or 1,2-DibromoethaneA small amount of an initiator is often necessary to activate the magnesium surface and start the reaction.[4]
Temperature Gentle refluxThe reaction is typically initiated at room temperature and may require gentle heating to maintain a steady reaction rate.[4]
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are highly reactive towards water and oxygen; therefore, an inert atmosphere is essential.
Concentration 0.5 - 1.0 MA moderate concentration is generally effective. Higher concentrations of the aryl bromide can favor the formation of biphenyl side products.[5]

Experimental Protocols

This protocol is adapted from established procedures for the synthesis of structurally similar Grignard reagents, such as 4-fluoro-2-methylphenylmagnesium bromide.[4]

Materials and Equipment
  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Heating mantle or oil bath

  • Syringes and needles

  • This compound

  • Magnesium turnings

  • Iodine crystal or 1,2-dibromoethane

  • Anhydrous tetrahydrofuran (THF)

Protocol 1: Grignard Reagent Formation
  • Preparation of Apparatus: Assemble the flame-dried glassware (three-neck flask, condenser, and dropping funnel) while hot and allow it to cool under a stream of inert gas. Equip the condenser with a gas bubbler.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask.

  • Solvent Addition: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. The reaction should initiate, as indicated by a color change (disappearance of the iodine color), gentle bubbling, and a slight exotherm. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition of Aryl Bromide: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture under gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of 2-fluoro-3-methoxy-6-methylphenylmagnesium bromide is typically a cloudy, grey to brown solution.

  • Usage: The Grignard reagent is best used immediately in the subsequent reaction. It is not typically isolated.

Mandatory Visualizations

Reaction Pathway Diagram

Grignard_Formation ArylBromide 2-Bromo-4-fluoro-3-methoxy- 1-methylbenzene Grignard 2-Fluoro-3-methoxy-6-methylphenyl- magnesium bromide ArylBromide->Grignard + Mg Mg Magnesium (Mg) Mg->Grignard Solvent Anhydrous THF Solvent->Grignard solvent

Caption: Formation of the Grignard reagent from the aryl bromide and magnesium.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product a Flame-dry glassware b Assemble under inert gas a->b c Add Mg and initiator b->c d Add small portion of aryl bromide solution c->d e Initiate reaction (gentle warming if needed) d->e f Dropwise addition of remaining aryl bromide e->f g Reflux for 1-2 hours f->g h Grignard reagent solution g->h i Use immediately in next step h->i

Caption: Step-by-step workflow for the synthesis of the Grignard reagent.

Troubleshooting and Optimization

  • Failure to Initiate: This is a common issue in Grignard reactions. Ensure all glassware and reagents are scrupulously dry. Activating the magnesium by crushing a few turnings in a mortar and pestle before addition to the flask can be beneficial. The use of initiators like iodine or 1,2-dibromoethane is highly recommended.[4]

  • Low Yield: Incomplete reaction can lead to low yields. Ensure the magnesium is in excess and that the reaction is allowed to proceed for a sufficient amount of time after the addition of the aryl bromide.

  • Side Reactions: The primary side reaction is the Wurtz coupling, which leads to the formation of a biphenyl dimer.[5] This can be minimized by the slow, dropwise addition of the aryl bromide solution to maintain its low concentration in the reaction mixture.

Safety Precautions

  • Grignard reagents are highly reactive and can ignite spontaneously in air, especially if concentrated. Handle the reaction mixture under an inert atmosphere at all times.

  • The reaction can be exothermic. Ensure adequate cooling is available and add the aryl bromide at a controlled rate.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Quench any unreacted Grignard reagent carefully by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride. Do not add water directly to the reaction mixture, as this can cause a violent reaction.

References

Application Notes and Protocols for the Functionalization of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene via Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the functionalization of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene, a versatile building block in medicinal chemistry and drug development. The described method utilizes directed ortho-metalation (DoM), a powerful technique for the regioselective introduction of various functional groups onto an aromatic ring.

Introduction

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG) using a strong organolithium base.[1] The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity.[1]

In the case of this compound, the methoxy group serves as a moderate directing group, facilitating the removal of a proton at the C6 position. The presence of other substituents, including bromine, fluorine, and a methyl group, influences the reactivity and regioselectivity of the lithiation. This protocol outlines a general procedure for the lithiation of this substrate and its subsequent functionalization, providing a pathway to novel substituted aromatic compounds for potential use as pharmaceutical intermediates.

Key Reaction Principle

The core of this protocol is the directed ortho-metalation of the substituted toluene. The methoxy group directs the organolithium reagent (n-butyllithium) to deprotonate the adjacent C6 position. The resulting aryllithium species is then trapped with an electrophile.

Diagram of the General Reaction Scheme

Caption: General workflow for the lithiation and functionalization.

Experimental Protocols

General Considerations:

  • All reactions involving organolithium reagents must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Glassware should be oven-dried or flame-dried before use.

  • n-Butyllithium (n-BuLi) is a pyrophoric reagent and should be handled with extreme care using appropriate safety precautions.

Protocol 1: Lithiation of this compound and Quenching with N,N-Dimethylformamide (DMF)

This protocol describes the introduction of a formyl group (-CHO) at the C6 position.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (to make a ~0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.

  • In a separate flame-dried flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF.

  • Add the DMF solution dropwise to the stirred aryllithium solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-bromo-4-fluoro-5-methoxy-2-methylbenzaldehyde.

Diagram of the Experimental Workflow

G start Start dissolve Dissolve Starting Material in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_nbuli Add n-BuLi (1.1 eq) cool->add_nbuli stir1 Stir for 1h at -78 °C add_nbuli->stir1 add_dmf Add DMF (1.5 eq) stir1->add_dmf stir2 Stir and Warm to RT add_dmf->stir2 quench Quench with sat. aq. NH4Cl stir2->quench extract Extract with Et2O quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Final Product purify->end

Caption: Step-by-step experimental workflow for formylation.

Data Presentation

The following table summarizes the expected outcomes for the functionalization of this compound with various electrophiles based on analogous reactions in the literature. Yields are estimates and may vary depending on the specific reaction conditions and scale.

ElectrophileReagentFunctional Group IntroducedExpected ProductEstimated Yield (%)
N,N-Dimethylformamide (DMF)n-BuLiAldehyde (-CHO)6-Bromo-4-fluoro-5-methoxy-2-methylbenzaldehyde70-85
Carbon Dioxide (CO₂)n-BuLiCarboxylic Acid (-COOH)6-Bromo-4-fluoro-5-methoxy-2-methylbenzoic acid65-80
Trimethylsilyl chloride (TMSCl)n-BuLiTrimethylsilyl (-SiMe₃)2-Bromo-4-fluoro-3-methoxy-1-methyl-6-(trimethylsilyl)benzene80-95
Iodine (I₂)n-BuLiIodine (-I)2-Bromo-4-fluoro-6-iodo-3-methoxy-1-methylbenzene75-90
Benzaldehyden-BuLiHydroxy(phenyl)methyl(6-Bromo-4-fluoro-5-methoxy-2-methylphenyl)(phenyl)methanol60-75

Discussion of Regioselectivity

In the directed ortho-metalation of this compound, the methoxy group is the primary directing group. The possible sites for lithiation are the two positions ortho to the methoxy group: C2 and C6.

  • C2 Position: This position is already substituted with a bromine atom. While lithium-halogen exchange is a possibility, directed ortho-metalation is often kinetically favored over exchange at low temperatures.

  • C6 Position: This position is adjacent to the methoxy group and the methyl group. The methoxy group directs the lithiation to this position.

Therefore, the lithiation is expected to occur regioselectively at the C6 position. The fluorine atom at the C4 position is a weaker directing group compared to the methoxy group and is unlikely to direct the lithiation to the C5 position, which is also sterically hindered by the adjacent methoxy group.

Diagram of Regioselectivity

G A This compound B Methoxy Group (Stronger Director) C Fluorine Atom (Weaker Director) D C6 Position (Favored for Lithiation) B->D Directing Effect E C2 Position (Blocked by Bromine)

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yields in Suzuki Reactions with 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yields of Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: I am experiencing low to no yield in my Suzuki reaction. What are the likely causes and how can I improve the conversion?

Answer:

Low yields with this substrate can often be attributed to its electron-rich nature and potential steric hindrance. Several factors should be systematically investigated:

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-rich aryl bromides, standard catalysts may be inefficient.

    • Recommended Action: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or consider pre-formed catalysts that incorporate these ligands.[1] These can accelerate the oxidative addition step, which is often rate-limiting for these substrates.

  • Inappropriate Base Selection: The base plays a crucial role in the activation of the boronic acid. The effectiveness of a base is often dependent on the solvent system.

    • Recommended Action: Screen a variety of bases. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ can be effective.[1] In ethereal solvents like dioxane or THF, stronger bases like Cs₂CO₃ might be necessary.[1]

  • Poor Reagent Quality or Reaction Setup: Impurities in reagents or the presence of oxygen can significantly hinder the reaction.

    • Recommended Action: Ensure all reagents and solvents are pure and dry. Crucially, the reaction must be conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst degradation and homocoupling of the boronic acid.[1] Thoroughly degas all solvents before use.[1]

Question 2: I am observing significant formation of side products, such as the homocoupling of my boronic acid and/or dehalogenation of the starting material. How can I minimize these?

Answer:

The formation of byproducts is a common challenge that can be addressed by refining the reaction conditions:

  • Homocoupling of Boronic Acid: This side reaction is primarily caused by the presence of oxygen.

    • Recommended Action: Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas are essential.[2] Using a Pd(0) precatalyst or ensuring the rapid generation of the active Pd(0) species can also minimize the presence of Pd(II) species that can promote homocoupling.[1]

  • Dehalogenation (Hydrodebromination): The replacement of the bromine atom with hydrogen can occur under certain conditions.

    • Recommended Action: This side reaction can be influenced by the base, solvent, and temperature. High temperatures and prolonged reaction times may promote dehalogenation. Careful optimization of the reaction time by monitoring its progress (e.g., via TLC or LC-MS) is recommended.

Question 3: My starting material is consumed, but the desired product is not forming. What is happening?

Answer:

If the aryl bromide is being consumed without the formation of the desired product, protodeboronation of the boronic acid partner is a likely cause. This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.

  • Recommended Action: This issue is often prevalent with aqueous bases.[2] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2] Ensuring anhydrous conditions where appropriate can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?

A1: Given the electron-rich and potentially sterically hindered nature of the substrate, a good starting point would be a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. Pre-formed catalysts like XPhos Pd G3 are also excellent choices.

Q2: Which solvent system is generally recommended for this type of substrate?

A2: A range of solvents can be effective, and the optimal choice may depend on the specific boronic acid and base used. Common solvent systems include mixtures of an ethereal solvent with water, such as 1,4-dioxane/water or THF/water.[1] Anhydrous conditions with a soluble base in a solvent like dioxane can also be very effective.[1]

Q3: How critical is the temperature for this reaction?

A3: Temperature is a critical parameter. While higher temperatures (typically 80-110 °C) can help overcome the activation energy for the oxidative addition step, excessive heat can also lead to catalyst decomposition and an increase in side reactions like dehalogenation.[1] It is advisable to monitor the reaction progress to find the optimal balance.

Q4: Can I use potassium trifluoroborate salts instead of boronic acids?

A4: Yes, potassium trifluoroborate salts are often excellent coupling partners. They are bench-stable and can sometimes lead to improved yields, especially in cases where the corresponding boronic acid is prone to protodeboronation.

Data Presentation

Aryl Bromide (Analogous Substrate)Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3-5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-12081
2-Bromo-4-fluoro-5-methylpyridine4-Methoxyphenylboronic acidNot specified-Not specifiedNot specifiedNot specified92
2-Bromo-4-methylpyridine4-Chlorophenylboronic acidRepresentative conditions-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-12080
2-Bromo-4-methylpyridine3-Thienylboronic acidRepresentative conditions-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-12073

Note: The data presented is for analogous substrates and should be used as a guideline. Yields for this compound may vary and will require specific optimization.[3]

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. This protocol serves as a starting point and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand under a counterflow of inert gas.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely oxygen-free environment.[3]

  • Solvent Addition: Using a syringe, add the degassed solvent.[3]

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[3]

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and a troubleshooting logic for Suzuki coupling reactions.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand Setup Assemble Under Inert Atmosphere Reagents->Setup Glassware Oven-Dry Glassware Glassware->Setup Solvent Degas Solvent Addition Add Degassed Solvent Solvent->Addition Setup->Addition Heating Heat and Stir Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: A general experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Suzuki Start Low or No Yield? Check_Inert Is the inert atmosphere adequate? Start->Check_Inert Side_Reactions Significant Side Reactions? Start->Side_Reactions Yes Improve_Inert Action: Improve degassing and inerting technique. Check_Inert->Improve_Inert No Check_Reagents Are reagents pure and dry? Check_Inert->Check_Reagents Yes Screen_Catalyst Screen Catalysts and Ligands (e.g., Buchwald type) Screen_Base Screen Bases (e.g., K3PO4, Cs2CO3) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane, THF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Check_Reagents->Screen_Catalyst Yes Purify_Reagents Action: Purify/dry reagents and solvents. Check_Reagents->Purify_Reagents No Homocoupling Homocoupling? Side_Reactions->Homocoupling Dehalogenation Dehalogenation? Side_Reactions->Dehalogenation Homocoupling->Improve_Inert Yes Optimize_Time_Temp Action: Optimize reaction time and temperature. Dehalogenation->Optimize_Time_Temp Yes

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of the sterically hindered and electron-rich substrate, 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene. Due to the specific substitution pattern of this aryl bromide, successful coupling requires careful selection of the catalyst system and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The primary challenges arise from the substrate's structure:

  • Steric Hindrance: The presence of substituents ortho to the bromine atom (a methyl group and a methoxy group) sterically hinders the approach of the catalyst to the C-Br bond. This can slow down or inhibit the crucial oxidative addition step in the catalytic cycle.[1][2]

  • Electron-Rich Nature: The methoxy and methyl groups are electron-donating, which increases the electron density of the aromatic ring. This can make the aryl bromide less electrophilic and thus less reactive towards oxidative addition by the palladium catalyst.[3]

Q2: What general type of catalyst system is recommended for this substrate?

A2: For sterically hindered and electron-rich aryl bromides, palladium-based catalysts paired with bulky, electron-rich ligands are generally the most effective.[4][5] These ligands help to stabilize the palladium center, promote the challenging oxidative addition and facilitate the final reductive elimination step.[6] N-heterocyclic carbene (NHC) ligands have also shown great promise for such challenging couplings.[7]

Q3: Which specific cross-coupling reactions are most suitable for this substrate?

A3: Several cross-coupling reactions can be considered, with the choice depending on the desired coupling partner:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This is a versatile and widely used method with a high tolerance for various functional groups.[8]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.[5][9]

  • Sonogashira Coupling: Used for creating C-C bonds with terminal alkynes.[1][10]

  • Negishi Coupling: Employs organozinc reagents and is effective for forming C-C bonds, including sp²-sp³ linkages.[11]

  • Stille Coupling: Utilizes organotin reagents for C-C bond formation. While effective, the toxicity of tin compounds is a significant drawback.[12]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution
Inefficient Oxidative Addition Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or a Buchwald G3 or G4 precatalyst.[4][7]
Poor Transmetalation Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[13]
Catalyst Deactivation Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[4]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C. Typical temperatures range from 80-120 °C.[14]
Side Reaction: Protodeboronation Use a slight excess (1.2-1.5 equivalents) of the boronic acid or switch to the more stable boronate ester (e.g., pinacol ester).[2]
Issue 2: Significant Hydrodehalogenation (Replacement of Bromine with Hydrogen)
Potential Cause Recommended Solution
Presence of Hydride Source Ensure the use of anhydrous solvents. If using an alcohol as a co-solvent, consider switching to a purely aprotic solvent system like dioxane or toluene.
Slow Reductive Elimination The use of bulky, electron-rich ligands like those from the Buchwald-type family can accelerate the desired reductive elimination over competing side reactions.[2]
High Reaction Temperature Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

Data Presentation: Recommended Starting Conditions for Analogous Systems

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine with Phenylboronic Acid [15]

ParameterCondition
Palladium Source Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 100 °C
Time 12-18 h
Yield Good to Excellent

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines [4]

ParameterCondition
Palladium Source Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4.4 mol%)
Base NaOtBu (1.4 equiv.)
Solvent Toluene
Temperature 100 °C
Time 24 h
Yield High

Table 3: Sonogashira Coupling of a Generic Aryl Bromide [1]

ParameterCondition
Palladium Source Pd(PPh₃)₂Cl₂ (5 mol%)
Co-catalyst CuI (2.5 mol%)
Base Diisopropylamine (7.0 equiv.)
Solvent THF
Temperature Room Temperature
Time 3 h
Yield 89%

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for the specific coupling partners.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14][15]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[4][7]

Visualizations

Catalyst_Selection_Workflow cluster_start Define Reaction cluster_reaction_type Choose Cross-Coupling Reaction cluster_catalyst_selection Select Catalyst System cluster_conditions Define Reaction Conditions cluster_execution Experiment and Troubleshooting Start Substrate: This compound Coupling_Partner Select Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) Start->Coupling_Partner Suzuki Suzuki-Miyaura (C-C) Coupling_Partner->Suzuki Buchwald Buchwald-Hartwig (C-N) Coupling_Partner->Buchwald Sonogashira Sonogashira (C-C, alkyne) Coupling_Partner->Sonogashira Other Other (Negishi, Stille, etc.) Coupling_Partner->Other Catalyst Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Suzuki->Catalyst Buchwald->Catalyst Sonogashira->Catalyst Other->Catalyst Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) Catalyst->Ligand Base Select Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Ligand->Base Solvent Select Solvent (e.g., Dioxane, Toluene, THF) Base->Solvent Temperature Set Temperature (80-120 °C) Solvent->Temperature Run_Reaction Run Reaction under Inert Atmosphere Temperature->Run_Reaction Analyze Analyze Results (TLC, LC-MS, NMR) Run_Reaction->Analyze Troubleshoot Troubleshoot? (Low Yield, Side Products) Analyze->Troubleshoot Optimize Optimize Conditions (Ligand, Base, Temp.) Troubleshoot->Optimize Yes Success Successful Coupling Troubleshoot->Success No Optimize->Run_Reaction

Caption: Logical workflow for catalyst and condition selection for cross-coupling reactions.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Appropriate? Check_Catalyst->Check_Conditions Yes Change_Ligand Use Bulky, Electron-Rich Ligand (SPhos, XPhos, etc.) Check_Catalyst->Change_Ligand No Use_Precatalyst Use a Pre-catalyst (e.g., G3/G4 Palladacycle) Check_Catalyst->Use_Precatalyst No Check_Side_Reactions Are Side Reactions Occurring? Check_Conditions->Check_Side_Reactions Yes Increase_Temp Increase Temperature Check_Conditions->Increase_Temp No Change_Base Switch to a Stronger Base (K₃PO₄, NaOtBu) Check_Conditions->Change_Base No Change_Solvent Change Solvent for Better Solubility Check_Conditions->Change_Solvent No Optimize_Stoichiometry Optimize Reactant Stoichiometry Check_Side_Reactions->Optimize_Stoichiometry No Address_Side_Reactions Address Specific Side Reactions (e.g., Hydrodehalogenation) Check_Side_Reactions->Address_Side_Reactions Yes

Caption: A troubleshooting guide for low-yield cross-coupling reactions.

References

minimizing side products in Buchwald-Hartwig reactions of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Buchwald-Hartwig amination of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene. Our goal is to help you minimize side products and optimize your reaction conditions for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Buchwald-Hartwig amination reactions?

A1: The substrate this compound presents several challenges due to its electronic and steric properties. The methoxy and methyl groups make the aryl bromide electron-rich, which can slow down the oxidative addition step of the catalytic cycle.[1] Additionally, the ortho-methoxy group introduces steric hindrance and creates the potential for a benzyne side reaction. The presence of multiple substituents also increases the risk of hydrodehalogenation.

Q2: What are the most common side products to expect in this reaction?

A2: The primary side products to monitor are:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, yielding 4-fluoro-3-methoxy-1-methylbenzene. This can be caused by β-hydride elimination from the palladium-amido complex.[2]

  • Benzyne Formation: Elimination of HBr, facilitated by the ortho-methoxy group, can lead to a highly reactive benzyne intermediate, which can then be trapped by various nucleophiles in the reaction mixture, leading to a mixture of regioisomeric products.

  • Phosphine Oxide Formation: Oxidation of the phosphine ligand, which can lead to catalyst deactivation.

Q3: Which catalyst system (palladium precursor and ligand) is a good starting point for this substrate?

A3: For electron-rich and sterically hindered aryl bromides, bulky, electron-rich phosphine ligands are generally recommended to facilitate both oxidative addition and reductive elimination.[2][3] A good starting point would be a combination of a palladium precursor like Pd₂(dba)₃ or a pre-catalyst such as a G3 or G4 palladacycle, with a biarylphosphine ligand like XPhos, SPhos, or RuPhos.[4] Pre-catalysts are often preferred as they can provide more reliable and cleaner formation of the active catalytic species.[5]

Q4: How does the choice of base impact the reaction?

A4: The base plays a critical role in deprotonating the amine to form the active nucleophile.[6] For this substrate, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is a common choice.[4] However, if your amine is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[7] The choice of base can also influence the rate of side reactions.

Q5: What is the recommended solvent and temperature for this reaction?

A5: Anhydrous and degassed solvents are crucial for reproducible results.[7] Toluene and 1,4-dioxane are common choices for Buchwald-Hartwig reactions.[8] The reaction temperature will depend on the reactivity of your specific amine and the chosen catalyst system, but a starting point of 80-110 °C is typical.[1][3] If side reactions are observed, lowering the temperature may be beneficial.[4]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Catalyst Deactivation Ensure strictly anhydrous and anaerobic conditions. Use a pre-catalyst for more reliable generation of the active Pd(0) species.[5] Consider increasing the ligand-to-palladium ratio to prevent catalyst decomposition.
Inefficient Oxidative Addition Switch to a more electron-rich and sterically demanding ligand such as XPhos, RuPhos, or a Josiphos-type ligand to promote the oxidative addition of the electron-rich aryl bromide.[1]
Poor Amine Nucleophilicity Use a stronger base like NaOtBu or LHMDS to ensure complete deprotonation of the amine.[7]
Suboptimal Temperature The reaction may require higher temperatures to proceed. Incrementally increase the temperature from 80°C up to 110°C.[1]
Problem 2: Significant Formation of the Hydrodehalogenation Side Product
Possible Cause Suggested Solution
β-Hydride Elimination This side reaction is competitive with reductive elimination.[2] Using bulkier ligands can sterically hinder the conformation required for β-hydride elimination and favor the desired reductive elimination. Consider ligands like BrettPhos which are known to minimize this side reaction.
High Reaction Temperature Excessive heat can promote hydrodehalogenation.[4] Try running the reaction at a lower temperature for a longer duration.
Base Choice The choice of base can influence the rate of hydrodehalogenation. A screen of different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) may be necessary.
Problem 3: Formation of Isomeric Byproducts (Potential Benzyne Formation)
Possible Cause Suggested Solution
Benzyne Intermediate The ortho-methoxy group can facilitate the formation of a benzyne intermediate, leading to a mixture of products.
Lower the Reaction Temperature: Benzyne formation is often more prevalent at higher temperatures.
Use a Milder Base: A very strong base can promote the elimination reaction that leads to the benzyne. Consider switching from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃.[7]
Change the Ligand: A bulkier ligand may disfavor the coordination geometry required for benzyne formation.

Experimental Protocols

General Starting Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound. Optimization may be required for your specific amine.

Reagents and Equipment:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv.)

  • Anhydrous, degassed toluene

  • Oven-dried Schlenk tube or reaction vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the amine (if solid), Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine (if liquid).

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Troubleshooting start Start Reaction check_yield Low or No Yield? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No optimize_catalyst Optimize Catalyst & Ligand (e.g., XPhos, RuPhos, Pre-catalyst) check_yield->optimize_catalyst Yes optimize_base_temp Increase Base Strength & Temperature (e.g., NaOtBu, 110°C) check_yield->optimize_base_temp Still Low hydrodehalogenation Hydrodehalogenation? check_side_products->hydrodehalogenation Yes success Successful Reaction check_side_products->success No benzyne Isomeric Byproducts? hydrodehalogenation->benzyne No optimize_hydro Use Bulky Ligand (e.g., BrettPhos) Lower Temperature hydrodehalogenation->optimize_hydro Yes benzyne->success No optimize_benzyne Lower Temperature Use Milder Base (e.g., K3PO4) benzyne->optimize_benzyne Yes optimize_catalyst->check_yield optimize_base_temp->check_yield optimize_hydro->check_side_products optimize_benzyne->check_side_products Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Add Aryl Halide, Amine, Base, Catalyst & Ligand to Schlenk Tube inert_atm 2. Evacuate and Backfill with Inert Gas (3x) prep_reagents->inert_atm add_solvent 3. Add Anhydrous, Degassed Solvent inert_atm->add_solvent heat 4. Heat to 80-110°C with Stirring add_solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor quench 6. Cool, Dilute & Wash monitor->quench dry 7. Dry, Filter & Concentrate quench->dry purify 8. Column Chromatography dry->purify product Final Product purify->product

References

Technical Support Center: Purification of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: Low yield after column chromatography.

Potential Cause Recommended Solution
Compound irreversibly adsorbs to silica gel. Halogenated aromatic ethers can sometimes interact strongly with the acidic silanol groups on standard silica gel, leading to poor recovery.1. Deactivate the silica gel: Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine to neutralize the acidic sites. 2. Use an alternative stationary phase: Consider using neutral or basic alumina, or a reversed-phase (C18) silica gel. 3. Optimize the mobile phase: For normal phase chromatography, a mixture of a non-polar solvent (e.g., hexanes, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point.[1]
Improper mobile phase polarity. If the mobile phase is not polar enough, the compound will not elute from the column. Conversely, if it is too polar, co-elution with impurities may occur, leading to loss of product during fraction combination.1. Develop a method using Thin Layer Chromatography (TLC): Test various solvent systems to find one that provides a good separation between your target compound and impurities, aiming for an Rf value of 0.2-0.4 for the desired product. 2. Employ gradient elution: Start with a less polar mobile phase and gradually increase the polarity to elute compounds with different polarities at different times.
Sample overloading. Exceeding the binding capacity of the column will result in poor separation and product loss.1. Rule of thumb: Use a silica gel to crude product ratio of at least 30:1 (w/w). Increase this ratio for difficult separations.

Issue 2: Co-elution of the product with an impurity.

Potential Cause Recommended Solution
Isomeric impurities. The synthesis of this compound may result in the formation of regioisomers which have very similar polarities to the desired product.1. Optimize the mobile phase: Use a shallow gradient during column chromatography to improve separation. Test different solvent systems, including those with different selectivities (e.g., using dichloromethane or tert-butyl methyl ether instead of ethyl acetate). 2. Consider a different chromatographic technique: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18, phenyl-hexyl) may provide the necessary resolution. 3. Attempt recrystallization: This technique can be very effective for separating isomers if a suitable solvent is found.
Unreacted starting materials or byproducts. Depending on the synthetic route, starting materials like 4-fluoro-3-methoxy-1-methylbenzene or byproducts from the bromination reaction may be present.1. Aqueous workup: Before chromatography, an aqueous wash can remove some impurities. For example, a wash with a mild base like sodium bicarbonate solution can remove acidic byproducts. 2. Flash chromatography: A well-optimized flash chromatography protocol should be able to separate the product from most starting materials and byproducts.

Issue 3: The purified product is not stable and degrades over time.

Potential Cause Recommended Solution
Residual acidic impurities. Trace amounts of acid from the synthesis or purification steps can cause decomposition.1. Neutralizing wash: During the workup, wash the organic layer with a saturated sodium bicarbonate solution and then with brine. 2. Azeotropic removal of volatile acids: If residual volatile acids like HBr are suspected, co-evaporation with a non-polar solvent like toluene on a rotary evaporator can be effective.
Light or air sensitivity. Some aromatic compounds can be sensitive to light and air, leading to degradation.1. Storage conditions: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in an amber vial to protect it from light. 2. Refrigeration: Storing the compound at low temperatures can slow down decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile will depend on the synthetic method used. However, common impurities may include:

  • Unreacted starting material: 4-fluoro-3-methoxy-1-methylbenzene.

  • Regioisomers: Bromination at other positions on the aromatic ring.

  • Poly-brominated species: The addition of more than one bromine atom to the aromatic ring.

  • Byproducts from the brominating agent: For example, if N-bromosuccinimide (NBS) is used, succinimide will be a byproduct.

Q2: What is a good starting point for developing a TLC method for my compound?

A2: A good starting point for a TLC mobile phase is a mixture of a non-polar solvent and a polar solvent. For a compound like this compound, you could start with a 9:1 or 8:2 mixture of hexanes:ethyl acetate.[2] You can then adjust the ratio to achieve the desired separation. Visualization can be done under UV light (254 nm).

Q3: Can I use recrystallization to purify my this compound derivative?

A3: Yes, recrystallization can be a very effective purification technique, especially for removing isomers and other closely related impurities. The key is to find a suitable solvent or solvent system.

Q4: How do I choose a good recrystallization solvent?

A4: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. You can screen for suitable solvents by testing the solubility of a small amount of your crude product in various solvents like ethanol, methanol, isopropanol, ethyl acetate, and heptane.[3] Sometimes a mixed solvent system (e.g., ethanol/water or dichloromethane/hexanes) is required to achieve the desired solubility profile.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound derivatives using silica gel chromatography.

  • Method Development (TLC):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a 9:1 ratio).

    • Visualize the spots under UV light.

    • Adjust the solvent ratio to obtain an Rf value of approximately 0.2-0.4 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully load the sample solution onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of this compound derivatives by recrystallization.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If the compound is insoluble, heat the test tube and observe if it dissolves.

    • A suitable solvent will dissolve the compound when hot but not when cold. Good starting points are alkanes like heptane or alcohols like isopropanol.[3]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product workup Aqueous Workup start->workup Initial Cleanup chromatography Column Chromatography workup->chromatography Primary Purification analysis Purity Analysis (TLC, NMR, etc.) chromatography->analysis recrystallization Recrystallization recrystallization->analysis Re-analyze analysis->recrystallization If impure pure_product Pure Product analysis->pure_product If pure

Caption: General purification workflow for this compound derivatives.

troubleshooting_logic cluster_issues Identify the Problem cluster_solutions_yield Solutions for Low Yield cluster_solutions_elution Solutions for Co-elution cluster_solutions_degradation Solutions for Degradation start Purification Issue Encountered low_yield Low Yield start->low_yield co_elution Co-elution of Impurities start->co_elution degradation Product Degradation start->degradation deactivate_silica Deactivate Silica / Use Alumina low_yield->deactivate_silica optimize_mobile_phase_yield Optimize Mobile Phase low_yield->optimize_mobile_phase_yield check_loading Check Sample Loading low_yield->check_loading optimize_gradient Optimize Gradient / Solvent System co_elution->optimize_gradient try_hplc Try HPLC co_elution->try_hplc recrystallize Attempt Recrystallization co_elution->recrystallize neutralize Neutralizing Wash degradation->neutralize store_properly Store Under Inert Atmosphere & Cold degradation->store_properly

References

Technical Support Center: Overcoming Reactivity Challenges with 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene in common organic transformations. The guidance provided is tailored for researchers, scientists, and professionals in drug development.

Understanding the Low Reactivity of this compound

The reduced reactivity of this substrate can be attributed to a combination of steric and electronic factors. The bromine atom is situated in a sterically congested environment, flanked by a methyl group and a methoxy group. This steric hindrance can impede the approach of a catalyst or reagent to the carbon-bromine bond, which is often a critical step in many reactions.

Electronically, the methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This can make the carbon-bromine bond less susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: The primary reasons for low reactivity in cross-coupling reactions are steric hindrance and unfavorable electronic effects. The bulky substituents ortho to the bromine atom hinder the approach of the palladium catalyst. Additionally, the electron-donating methoxy group can slow down the rate-limiting oxidative addition step in the catalytic cycle. To overcome these challenges, specialized catalysts and reaction conditions are often necessary.

Q2: What are the initial steps to troubleshoot a low-yielding Suzuki coupling reaction with this substrate?

A2: For a low-yielding Suzuki coupling, focus on the catalyst system and base. Standard catalysts like Pd(PPh₃)₄ are often ineffective. Switch to a catalyst system known for coupling sterically hindered substrates, such as one employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. Also, ensure you are using an appropriate base, like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective in activating the boronic acid for transmetalation.

Q3: Can I form a Grignard reagent from this compound?

A3: Formation of a Grignard reagent from this substrate can be challenging due to the competing factors of the C-Br and C-F bonds, as well as the potential for the methoxy group to interact with the magnesium surface. While aryl bromides are generally preferred over fluorides for Grignar formation, the overall electronic environment and steric hindrance may slow down the reaction. Activation of the magnesium with iodine or 1,2-dibromoethane is crucial. If direct formation is unsuccessful, consider a halogen-metal exchange from a corresponding lithiated species.

Q4: What is the expected regioselectivity for the lithiation of this compound?

A4: In directed ortho-lithiation, the methoxy group is a directing group. Therefore, lithiation is expected to occur at the position ortho to the methoxy group. However, the presence of other substituents can influence the outcome. A halogen-metal exchange with an organolithium reagent like n-butyllithium or t-butyllithium would replace the bromine atom with lithium.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no conversion of the starting material.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst Ineffective Catalyst base Select Appropriate Base catalyst->base Use Bulky Ligands (e.g., SPhos, XPhos) solvent_temp Adjust Solvent & Temperature base->solvent_temp Use K₃PO₄ or Cs₂CO₃ boronic_acid Check Boronic Acid Stability solvent_temp->boronic_acid Use Aprotic Polar Solvents (e.g., Dioxane, Toluene) Increase Temperature outcome Improved Yield boronic_acid->outcome Use Boronate Ester to Prevent Protodeboronation

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

Detailed Methodologies for Key Experiments (Based on Analogs)

Representative Suzuki Coupling Protocol:

A protocol for a similar substrate, 5-bromo-4-fluoro-2-methoxy-N-methylaniline, provides a good starting point.[1]

  • Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv). Add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed mixture of toluene, 1,4-dioxane, and water (3:1:1 ratio).

  • Reaction: Stir the mixture at 90 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data for Suzuki Coupling of Analogous Substrates:

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)SubstrateRef
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012-24Moderate-Good2-Bromo-3-methoxypyridine[2]
Pd(PPh₃)₄Na₂CO₃DME/H₂O80-9012Good-Excellent2-Bromo-3-methoxypyridine[2]
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100-1104-12Good-Excellent2-Bromo-3-methoxypyridine[2]
PdCl₂(dppf)Cs₂CO₃DMF1008-16Good-Excellent2-Bromo-3-methoxypyridine[2]
Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of side products.

Troubleshooting Workflow:

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig ligand Optimize Ligand Selection start->ligand Inefficient Catalyst base_choice Select Appropriate Base ligand->base_choice Use Bulky Biarylphosphine Ligands (e.g., XPhos) pd_source Vary Palladium Source base_choice->pd_source Use Strong, Non-nucleophilic Bases (e.g., NaOtBu) conditions Adjust Reaction Conditions pd_source->conditions Try Pd₂(dba)₃ or Pd(OAc)₂ outcome Improved Yield conditions->outcome Increase Temperature (80-110 °C)

Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig amination.

Representative Buchwald-Hartwig Amination Protocol:

Based on a protocol for 2-(4-Bromo-3-methoxyphenyl)acetonitrile.[3]

  • Reaction Setup: In an oven-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, 1.2-2.4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 2.0-3.0 equiv.), the amine (1.5-2.0 equiv.), and this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, quench with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated, followed by purification.

Quantitative Data for Buchwald-Hartwig Amination of Analogous Substrates:

Palladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)SubstrateRef
Pd(OAc)₂RuPhosNaOtBuToluene10016952-Bromo-3-methoxypyridine[4]
[Pd(allyl)Cl]₂t-BuXPhost-BuOLiToluene1002498Bromobenzene[2]
Pd₂(dba)₃XPhosNaOtBuToluene1002497Bromobenzene[2]
Other Transformations
  • Sonogashira Coupling: For this reaction, a copper-free protocol is often preferred to avoid the formation of alkyne homocoupling byproducts. The use of a palladium catalyst with a bulky phosphine ligand in the presence of an amine base is recommended.

  • Ullmann Coupling: This reaction typically requires high temperatures (often >150 °C) and a copper catalyst. The classic Ullmann condensation can be used for the formation of diaryl ethers or diaryl amines.

  • Grignard Reagent Formation: The use of highly reactive Rieke magnesium or activation of standard magnesium turnings with iodine or 1,2-dibromoethane is essential. Anhydrous ether solvents like THF or diethyl ether are required. If formation is sluggish, gentle heating may initiate the reaction.

  • Lithiation (Halogen-Metal Exchange): This is typically performed at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium or t-butyllithium in an anhydrous ether solvent. The resulting aryllithium species can then be quenched with various electrophiles.

Experimental Workflows

General Cross-Coupling Workflow:

Cross_Coupling_Workflow setup 1. Reaction Setup (Aryl Bromide, Coupling Partner, Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Work-up (Quench, Extract, Wash, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Grignard Reagent Formation and Reaction Workflow:

Grignard_Workflow setup 1. Prepare Anhydrous Setup (Flame-dried Glassware) mg_activation 2. Activate Magnesium (Iodine or 1,2-Dibromoethane) setup->mg_activation grignard_formation 3. Add Aryl Bromide in Anhydrous Ether (THF) mg_activation->grignard_formation reaction 4. Add Electrophile (e.g., Aldehyde, Ketone) grignard_formation->reaction quench 5. Quench with Aqueous Acid reaction->quench workup 6. Work-up and Extraction quench->workup purify 7. Purification workup->purify product Final Product purify->product

References

solvent effects on the reactivity of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the reactivity of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene. The guidance provided herein is designed to address common challenges encountered during key synthetic transformations, with a particular focus on the influence of solvent selection on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

The primary applications for this compound involve palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most frequently employed reactions are:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or their esters.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with a wide range of amine coupling partners.

Q2: How do the substituents on this compound affect its reactivity?

The electronic and steric nature of the substituents plays a crucial role:

  • Bromine (Br): The primary site for oxidative addition in palladium-catalyzed coupling reactions.

  • Fluorine (F): An electron-withdrawing group that can influence the electron density of the aromatic ring, potentially affecting the rate of oxidative addition.

  • Methoxy (-OCH₃): An electron-donating group that can also impact the electronic properties of the substrate.

  • Methyl (-CH₃): An electron-donating and sterically influencing group.

The interplay of these groups can present unique challenges compared to simpler aryl bromides.

Q3: Which solvents are generally recommended for Suzuki-Miyaura coupling of this substrate?

A range of solvents can be effective, and the optimal choice often depends on the specific boronic acid and base used. Common solvent systems include mixtures of a non-polar organic solvent with water, such as:

  • 1,4-Dioxane / Water

  • Toluene / Water

  • Tetrahydrofuran (THF) / Water

The water component is often crucial for the solubility of the inorganic base and for facilitating the transmetalation step. For certain applications, polar aprotic solvents like dimethylformamide (DMF) might also be employed.

Q4: What are the recommended solvents for Buchwald-Hartwig amination with this substrate?

For Buchwald-Hartwig aminations, anhydrous, non-polar, high-boiling solvents are typically preferred.[1] These include:

  • Toluene

  • 1,4-Dioxane

  • Xylenes

These solvents are effective at solubilizing the aryl bromide and the catalyst complex while being compatible with the strong bases commonly used in this reaction, such as sodium tert-butoxide (NaOt-Bu).[1]

Q5: Can I use greener solvent alternatives for reactions with this compound?

Yes, there is a growing interest in more environmentally friendly solvents. For Suzuki-Miyaura reactions, propylene carbonate (PC) has been investigated as a greener alternative.[2] For Buchwald-Hartwig aminations, research has explored the use of solvents like 2,2,5,5-tetramethyloxolane (TMO) as a substitute for toluene, showing comparable or even improved yields in some cases.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Potential Causes & Solutions

Potential CauseRecommended SolutionRationale
Inappropriate Solvent System Screen alternative solvent systems. If using a non-polar solvent like toluene, consider a polar aprotic/water mixture such as 1,4-dioxane/water (e.g., 4:1 ratio).The polarity of the solvent significantly impacts reagent solubility and the stability of catalytic intermediates. A dioxane/water mixture is often effective for a wide range of substrates.[2]
Poor Reagent Solubility Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely ground and well-dispersed. Gentle heating can improve solubility.Poor solubility of the base can lead to a sluggish reaction. The chosen solvent system must adequately dissolve or suspend all reactants.
Catalyst Deactivation Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to protect the palladium center. Ensure all solvents are thoroughly degassed to remove oxygen.The presence of functional groups on the substrate or impurities can lead to catalyst deactivation. Oxygen can cause homocoupling of the boronic acid.[4]
Inefficient Transmetalation Consider using a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or adding a small amount of water to anhydrous solvent systems.The transmetalation step can be slow, especially with electron-deficient boronic acids. The choice of base and the presence of water can significantly influence this step.[4]
Issue 2: Significant Byproduct Formation in Buchwald-Hartwig Amination

Potential Causes & Solutions

Potential CauseRecommended SolutionRationale
Hydrodehalogenation (Replacement of Br with H) Use a bulky phosphine ligand (e.g., BrettPhos, XPhos) and optimize the base and temperature. A less aggressive base or lower temperature may be beneficial.This side reaction can occur via β-hydride elimination. Sterically hindered ligands can disfavor this pathway.[1]
Homocoupling of the Amine Ensure a strictly inert atmosphere and use high-purity reagents.Oxygen can promote the oxidative coupling of the amine starting material.
Side Reactions with Functional Groups If the coupling partner has sensitive functional groups, a milder base (e.g., Cs₂CO₃, K₃PO₄) may be necessary, potentially requiring higher temperatures or longer reaction times.Strong bases like NaOt-Bu can react with sensitive functional groups on the coupling partner.[1]
Issue 3: Sluggish or Incomplete Grignard Reagent Formation

Potential Causes & Solutions

Potential CauseRecommended SolutionRationale
Moisture in the Reaction Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF).Grignard reagents are highly sensitive to moisture and will be quenched by protic sources.[5]
Inactive Magnesium Surface Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium turnings. Using Rieke magnesium (highly reactive magnesium) is also an option.A layer of magnesium oxide on the surface of the magnesium can prevent the reaction from initiating.[6]
Slow Reaction Initiation Gently warm the flask or use a sonicator to initiate the reaction. Once initiated, control the rate of addition of the aryl bromide to maintain a gentle reflux.Sometimes, a small amount of energy is needed to start the reaction.

Data Presentation

The following tables provide representative data on the effect of solvents on common reactions involving aryl bromides with similar substitution patterns to this compound. Note: This data is illustrative and serves as a starting point for optimization.

Table 1: Representative Solvent Effects on Suzuki-Miyaura Coupling Yield

Solvent System (v/v)BaseTemperature (°C)Time (h)Representative Yield (%)
1,4-Dioxane / H₂O (4:1)K₂CO₃1001285-95
Toluene / H₂O (4:1)K₃PO₄1101280-90
THF / H₂O (4:1)Cs₂CO₃801675-85
DMFK₂CO₃120870-80

Table 2: Representative Solvent Effects on Buchwald-Hartwig Amination Yield

SolventBaseTemperature (°C)Time (h)Representative Yield (%)
TolueneNaOt-Bu1101690-98
1,4-DioxaneNaOt-Bu1001685-95
TMONaOt-Bu1101682-92[3]
TolueneCs₂CO₃1102460-75[3]
TMOCs₂CO₃1102470-85[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2–1.5 equiv.), and the selected base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand. Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[7][8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), the phosphine ligand (e.g., XPhos, 2–4 mol%), and the base (e.g., NaOt-Bu, 1.2–1.5 equiv.).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1–1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1–0.5 M).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir until completion, as monitored by TLC or LC-MS.[2]

  • Work-up and Purification: After cooling, quench the reaction carefully, dilute with an appropriate organic solvent, and purify by standard methods.

Visualizations

experimental_workflow_suzuki start Start setup 1. Combine Reactants: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (2.0-3.0 eq) start->setup inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert add_cat 3. Add Pd Catalyst & Ligand inert->add_cat add_solv 4. Add Degassed Solvent add_cat->add_solv react 5. Heat & Stir (80-110 °C) add_solv->react monitor 6. Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup 7. Work-up: - Cool, Dilute - Wash monitor->workup Complete purify 8. Purify: - Dry, Concentrate - Chromatography workup->purify end End purify->end

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

troubleshooting_low_yield start Low/No Conversion check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions solvent Is the solvent system optimal? check_conditions->solvent catalyst Is the catalyst/ligand active? check_conditions->catalyst base Is the base appropriate? check_conditions->base temp_time Are temperature/time sufficient? check_conditions->temp_time sol_solvent Screen alternative solvents (e.g., Dioxane/H₂O) solvent->sol_solvent No sol_catalyst Use bulky, electron-rich ligands. Ensure inert atmosphere. catalyst->sol_catalyst No sol_base Try a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). base->sol_base No sol_temp_time Increase temperature cautiously. Extend reaction time. temp_time->sol_temp_time No

References

Technical Support Center: Cross-Coupling Reactions with 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate base for cross-coupling reactions with the electron-rich and sterically hindered substrate, 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for a substrate like this compound?

A1: For an electron-rich and ortho-substituted aryl bromide such as this compound, the most commonly successful palladium-catalyzed cross-coupling reactions are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions have been widely applied in the synthesis of complex organic molecules and are known to be effective for a broad range of substrates.

Q2: Why is the choice of base so critical for the success of these reactions?

A2: The base plays a crucial role in one or more steps of the catalytic cycle for each of these reactions. In Suzuki-Miyaura coupling, the base is essential for the formation of the reactive organoborate species from the boronic acid, which then undergoes transmetalation. In Sonogashira coupling, the base is required to deprotonate the terminal alkyne, forming the copper acetylide (in the presence of a copper co-catalyst) or facilitating the direct reaction with the palladium complex. In the Buchwald-Hartwig amination, the base deprotonates the amine, allowing it to coordinate to the palladium center and participate in the catalytic cycle. An inappropriate base can lead to low yields, side reactions, or complete failure of the reaction.

Q3: What are the general considerations for choosing a base for this specific substrate?

A3: Given the electron-donating methoxy and methyl groups, and the ortho-bromo substitution, this substrate can be challenging. Key considerations for base selection include:

  • Basicity (pKa): The strength of the base needs to be sufficient to facilitate the desired catalytic step without causing unwanted side reactions like decomposition of the starting materials or products.

  • Solubility: The base should have adequate solubility in the chosen reaction solvent to be effective. In some cases, biphasic conditions with an aqueous base are employed.

  • Steric Hindrance: The steric bulk of the base can influence the reaction outcome, especially with a sterically hindered substrate.

  • Counter-ion: The nature of the cation in an inorganic base (e.g., K+, Na+, Cs+) can also affect the reaction, a phenomenon sometimes referred to as the "cation effect".

  • Functional Group Tolerance: The chosen base should be compatible with the functional groups present in the coupling partners.

Base Selection and Troubleshooting Guides

Below are detailed guides for base selection in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, including troubleshooting for common issues.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For electron-rich aryl bromides, careful selection of the base and catalyst system is crucial.

Base Recommendations:

A screening of bases is often the most effective approach to optimize the reaction. Common choices for substrates similar to this compound include inorganic bases.

BaseTypical Solvent(s)Relative StrengthTypical Yields (for similar substrates)Notes
K₂CO₃ Dioxane/H₂O, Toluene/H₂O, DMFWeakModerate to HighA common and cost-effective choice. Often used in biphasic systems.[1][2]
K₃PO₄ Dioxane, Toluene, THFModerateHighOften provides better yields than carbonates, especially for challenging substrates. Can be used under both aqueous and anhydrous conditions.[1]
Cs₂CO₃ Dioxane, Toluene, THFModerateHigh to ExcellentOften gives the highest yields, particularly for sterically hindered substrates, due to its higher solubility in organic solvents and the "cesium effect".[1][3]
NaOH THF/H₂O, Toluene/H₂OStrongModerate to HighA strong base that can be effective, but may promote side reactions with sensitive substrates.[4]

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Ineffective base/solvent combination.- Catalyst deactivation.- Steric hindrance.- Screen a panel of bases (K₂CO₃, K₃PO₄, Cs₂CO₃).- Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote oxidative addition and reductive elimination.- Increase reaction temperature, but monitor for decomposition.
Dehalogenation Presence of a hydride source or protic impurities.- Use anhydrous solvents and reagents.- Switch to a non-protic base like Cs₂CO₃.
Homocoupling of Boronic Acid Presence of oxygen or premature decomposition of the catalyst.- Thoroughly degas all solvents and the reaction mixture.- Use a pre-formed Pd(0) catalyst or a pre-catalyst that rapidly generates the active species.

Logical Workflow for Base Selection in Suzuki Coupling:

Caption: Base selection strategy for Suzuki coupling.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. For electron-rich aryl bromides, copper-free conditions are often preferred to avoid the common side reaction of alkyne homocoupling (Glaser coupling).

Base Recommendations:

Amine bases are most commonly employed in Sonogashira couplings. Their role is to deprotonate the terminal alkyne.

BaseTypical Solvent(s)Relative StrengthTypical Yields (for similar substrates)Notes
Triethylamine (Et₃N) THF, Toluene, DMFModerateGood to ExcellentA very common and effective base for Sonogashira reactions.[5][6]
Diisopropylamine (i-Pr₂NH) Toluene, DioxaneModerateGood to ExcellentAnother frequently used amine base, sometimes providing better results than Et₃N.
Diisopropylethylamine (DIPEA or Hünig's base) THF, TolueneModerateGoodA non-nucleophilic base that can be useful if the substrate is sensitive to other amines.
Piperidine DMF, TolueneModerateGood to ExcellentCan be a highly effective base, sometimes leading to faster reaction rates.[5]
Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃) DMF, DioxaneModerateModerate to GoodCan be used in copper-free Sonogashira couplings, particularly when amine bases lead to side reactions.[7]

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inefficient deprotonation of the alkyne.- Catalyst deactivation.- Use a stronger or more soluble amine base (e.g., switch from Et₃N to i-Pr₂NH or piperidine).- If using copper, ensure it is fresh and of high quality.- For copper-free conditions, use a bulky, electron-rich phosphine ligand.
Glaser Homocoupling Presence of oxygen, especially with a copper co-catalyst.- Thoroughly degas all solvents and the reaction mixture.- Switch to copper-free conditions.- Add the alkyne slowly to the reaction mixture.
Dehalogenation Side reaction promoted by certain catalyst/base combinations.- Screen different amine bases.- Lower the reaction temperature.

Experimental Workflow for Sonogashira Coupling:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Bromide, Pd Catalyst, (CuI if used) Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvent_Base Add Degassed Solvent and Amine Base Inert->Solvent_Base Alkyne Add Terminal Alkyne Solvent_Base->Alkyne Stir Stir at RT or Heat Alkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: General workflow for a Sonogashira coupling experiment.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of base is highly dependent on the nature of the amine and the functional group tolerance of the substrates.

Base Recommendations:

For the amination of this compound, a range of bases can be considered, from strong alkoxides to weaker inorganic bases.

BaseTypical Solvent(s)Relative StrengthTypical Yields (for similar substrates)Notes
NaOt-Bu Toluene, DioxaneStrongHigh to ExcellentA very common and highly effective base for a wide range of amines. May not be suitable for substrates with base-sensitive functional groups.[8][9]
KOt-Bu Toluene, DioxaneStrongHigh to ExcellentSimilar in reactivity to NaOt-Bu.[9]
LHMDS Toluene, THFStrongHighA strong, non-nucleophilic base that can be useful for sensitive substrates.[10]
Cs₂CO₃ Dioxane, TolueneModerateModerate to HighA milder alternative to alkoxide bases, suitable for substrates with base-sensitive functional groups.[10]
K₃PO₄ Dioxane, TolueneModerateModerate to HighAnother effective inorganic base for aminations, particularly with heteroaromatic amines.[8]

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Insufficiently strong base to deprotonate the amine.- Catalyst inhibition or deactivation.- Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).- Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos).- Consider using a palladium pre-catalyst for more reliable activation.
Side Reactions (e.g., ether formation with alkoxide bases) The base is too reactive for the substrate or conditions.- Switch to a weaker inorganic base (e.g., Cs₂CO₃ or K₃PO₄).- Lower the reaction temperature.
Hydrodehalogenation Undesired reduction of the aryl bromide.- Screen different ligands and bases.- Ensure the absence of any potential hydride sources.

Signaling Pathway for Base-Mediated Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition ArBr Ar-Br ArBr->OxAdd Amine_Complex [L-Pd(II)(Ar)(NHR2)]+ Br- OxAdd->Amine_Complex Amine R2NH Amine->Amine_Complex Base Base Base->Amine_Complex Amido_Complex L-Pd(II)(Ar)(NR2) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_Complex->Product Reduct_Elim Reductive Elimination

Caption: Role of the base in the Buchwald-Hartwig catalytic cycle.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound. Note: These are starting points and may require optimization.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11][12][13]

General Protocol for Copper-Free Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Amine base (e.g., triethylamine, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • To a dry Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent, the amine base, and the terminal alkyne.

  • Stir the reaction at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution.

  • Dry the organic layer, concentrate, and purify by chromatography.[14]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the amine, the base, and the palladium pre-catalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography.[8][15]

References

troubleshooting failed reactions involving 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for reactions involving 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

This compound is an aryl bromide with a complex substitution pattern that influences its reactivity. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, making the aromatic ring electron-rich. This property can make the initial oxidative addition step in many cross-coupling reactions, which is often rate-determining, more challenging compared to electron-deficient aryl halides.[1][2] Conversely, the fluorine atom is electron-withdrawing. The bromine atom is positioned between a methoxy and a methyl group, which can introduce steric hindrance that may affect catalyst accessibility.

Q2: My reaction is failing to start, or the starting material is being recovered. What are the first things I should check?

For any reaction, especially sensitive cross-coupling reactions, several fundamental factors are critical:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen. Ensure your reaction vessel was properly purged and is maintained under a strictly inert atmosphere (argon or nitrogen). Degassing solvents and reagents is crucial.[3]

  • Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst or lead to side reactions. Use high-purity, anhydrous solvents and fresh reagents whenever possible.[4]

  • Catalyst Activity: Ensure your catalyst or pre-catalyst has not degraded. Using a pre-catalyst that readily forms the active Pd(0) species can be more effective than starting with a Pd(II) source that requires in-situ reduction.[3][5]

Q3: I am observing significant side products. What are the most common culprits?

With this substrate, two side reactions are particularly common in cross-coupling chemistry:

  • Dehalogenation: The starting aryl bromide is consumed, but the desired product does not form, and instead, 4-fluoro-3-methoxy-1-methylbenzene is observed. This occurs when the palladium intermediate reacts with a hydride source (e.g., from the solvent, base, or impurities) instead of the coupling partner.[2]

  • Homocoupling: The boronic acid (in Suzuki reactions) or the aryl halide itself can react to form a symmetrical biaryl. This is often promoted by the presence of oxygen or excess Pd(II) at the start of the reaction.[2][3]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but the electron-rich nature of this compound requires careful optimization.

Q: My Suzuki coupling reaction has a low yield or fails completely. What are the most likely causes?

A: Low yields are typically traced back to issues with the oxidative addition step or catalyst deactivation. Given the substrate's electron-rich nature, the following should be considered:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be inefficient. Electron-rich, sterically hindered phosphine ligands (Buchwald ligands) are often required to promote the difficult oxidative addition step.[1]

  • Base and Solvent Selection: The choice of base is critical and solvent-dependent. Weaker bases like K₃PO₄ or K₂CO₃ are often effective in polar aprotic solvents, while stronger bases like Cs₂CO₃ may be needed in ethereal solvents.[3] Anhydrous conditions can also be highly effective.[3]

  • Temperature: While higher temperatures can help overcome the activation barrier, they can also promote side reactions like dehalogenation. Monitor the reaction by TLC or LC-MS to find the optimal balance.[3]

Recommended Starting Conditions for Suzuki Coupling
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or a Pd(0) pre-catalyst (e.g., SPhos G3)Ensures a ready supply of the active Pd(0) catalyst, minimizing side reactions from Pd(II).[3][6]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)Accelerates the oxidative addition of the electron-rich aryl bromide.[1]
Base K₃PO₄, Cs₂CO₃Effective and generally compatible with a wide range of functional groups.[3][5]
Solvent Dioxane/H₂O, Toluene/H₂O, or anhydrous DioxaneCommon solvent systems that have proven effective for Suzuki couplings.[3]
Temperature 80–110 °CA typical temperature range; optimization may be required.[3]
General Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), ligand, and base (2-3 eq.) under a counterflow of inert gas.

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Troubleshooting Guide: Buchwald-Hartwig Amination

This C-N bond-forming reaction is sensitive to steric hindrance and electronic effects, both of which are relevant for this compound.

Q: My Buchwald-Hartwig amination is not working. What factors are most critical for this substrate?

A: Success in this reaction hinges almost entirely on the catalyst system and base.

  • Ligand Selection: The steric bulk around the bromine requires a sophisticated ligand. Sterically demanding biarylphosphine ligands (e.g., BrettPhos, RuPhos) are highly effective for coupling hindered substrates.[5][7][8]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common, but if your substrate has base-sensitive groups, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher temperatures.[5]

  • Amine Reactivity: The nature of the amine coupling partner is also important. Primary amines may react differently than secondary amines, and electron-poor anilines can be challenging substrates.

Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or a Pd pre-catalyst (e.g., BrettPhos G3)Pre-catalysts are often more efficient and air-stable.[5]
Ligand Sterically hindered biarylphosphines (e.g., BrettPhos, XPhos)Essential for coupling sterically challenging aryl halides.[5][7]
Base NaOtBu, LiHMDS, or Cs₂CO₃Strong bases are often needed, but alternatives exist for sensitive substrates.[5][9]
Solvent Toluene, Dioxane, or THFThese are common, non-reactive solvents for this type of coupling.[5]
Temperature 80–110 °CHigher temperatures may be needed for less reactive amines or weaker bases.[5]
General Experimental Protocol: Buchwald-Hartwig Amination
  • Setup: In a glovebox or under a strict counterflow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.), the amine (1.1-1.2 eq.), and a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Guide: Grignard Reagent Formation

Q: I am unable to form the Grignard reagent from this compound. What can I do?

A: Grignard formation is notoriously sensitive to reaction conditions.

  • Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven- or flame-dried and that solvents are anhydrous.[4]

  • Magnesium Activation: The surface of magnesium turnings can oxidize, rendering them inactive. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.[4][10]

  • Initiation: Add a small amount of the aryl bromide solution to the activated magnesium and wait for signs of reaction (e.g., bubbling, cloudiness) before adding the remainder dropwise.[11]

A common side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted aryl bromide. This can be minimized by adding the aryl bromide slowly to maintain a low concentration in the flask.[4]

Visualized Workflows and Mechanisms

TroubleshootingWorkflow start Failed Reaction: Low or No Product check_sm Starting Material (SM) Consumed? start->check_sm no_conversion No SM Conversion check_sm->no_conversion No sm_consumed SM Consumed, No Desired Product check_sm->sm_consumed Yes check_reagents Check Reagent Purity & Stoichiometry no_conversion->check_reagents check_atmosphere Ensure Strict Inert Atmosphere check_reagents->check_atmosphere check_catalyst Verify Catalyst/Ligand Activity & Choice check_atmosphere->check_catalyst increase_temp Increase Temperature Incrementally check_catalyst->increase_temp check_dehalogenation Analyze for Dehalogenation sm_consumed->check_dehalogenation check_homocoupling Analyze for Homocoupling check_dehalogenation->check_homocoupling optimize_conditions Optimize Base/ Solvent System check_homocoupling->optimize_conditions

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar-X pd2_complex Ar-Pd(II)L₂(X) oa->pd2_complex transmetal Transmetalation (Base Assisted) pd2_complex->transmetal + R'-B(OR)₂ pd2_biaryl Ar-Pd(II)L₂(R') transmetal->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-R' re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa + Ar-X pd2_complex Ar-Pd(II)L(X) oa->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord + HNR'₂ pd2_amido [Ar-Pd(II)L(HNR'₂)]⁺X⁻ amine_coord->pd2_amido deprotonation Deprotonation (Base) pd2_amido->deprotonation pd2_final Ar-Pd(II)L(NR'₂) deprotonation->pd2_final re Reductive Elimination pd2_final->re re->pd0 product Ar-NR'₂ re->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Scale-Up of Reactions with 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the scale-up of chemical reactions involving 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

  • Irritation: Similar compounds are known to cause skin and serious eye irritation.[2][3][5] It may also cause respiratory irritation.[2][3][5]

  • Handling: Always handle the compound in a well-ventilated area or a fume hood.[3][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[1][3][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[1]

  • Fire: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Spills: For spills, absorb with an inert material and dispose of it as hazardous waste.[6] Ensure the spill area is well-ventilated.

Always consult the specific Safety Data Sheet (SDS) for the material you are using and perform a thorough risk assessment before beginning any scale-up experiment.

Q2: Which types of reactions are common for this substrate, and what are the general scale-up implications?

A2: As an aryl bromide, this compound is a versatile intermediate commonly used in cross-coupling reactions and for the formation of organometallic reagents. The most common transformations and their scale-up implications are:

  • Suzuki-Miyaura Coupling: This is a powerful method for forming carbon-carbon bonds. Scale-up challenges include ensuring efficient mass and heat transfer, maintaining a truly inert atmosphere to prevent catalyst degradation, and managing potential exotherms.[7][8][9]

  • Grignard Reagent Formation: The reaction with magnesium to form an organomagnesium halide is fundamental. Key scale-up issues are the initiation of the often-exothermic reaction, controlling the reaction rate to prevent dangerous temperature spikes, and minimizing the formation of the Wurtz coupling side-product.[10][11]

  • Lithiation-Borylation: This sequence involves metal-halogen exchange with an organolithium reagent followed by quenching with a borate ester. At scale, the primary challenges are the safe handling of pyrophoric organolithium reagents at low temperatures and ensuring rapid mixing to avoid localized overheating and side reactions.[12]

Troubleshooting Guides

Suzuki-Miyaura Coupling Scale-Up

Q: My Suzuki coupling reaction yield dropped significantly when moving from a 1g to a 100g scale. What should I investigate?

A: A drop in yield upon scale-up is a common issue and can often be traced to several key factors.[7][8][13] Systematically check the following:

  • Inert Atmosphere: Oxygen is detrimental to the active Pd(0) catalyst and phosphine ligands.[7][8] On a larger scale, achieving an oxygen-free environment is more challenging.

    • Troubleshooting: Ensure your reactor is properly purged. For large volumes, multiple vacuum/inert gas backfill cycles are more effective than just sparging the solvent.[9][14] Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Mass Transfer (Mixing): Inefficient stirring on a larger scale can lead to poor mixing of reagents, especially with heterogeneous bases like K₃PO₄ or Cs₂CO₃. This results in localized concentration gradients and incomplete reaction.

    • Troubleshooting: Use an appropriate overhead stirrer with a properly designed impeller (e.g., pitch-blade or anchor) to ensure good surface movement and bulk mixing. Monitor the stirrer's power draw for any changes that might indicate viscosity changes or precipitation.

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat management critical.

    • Troubleshooting: If the reaction is exothermic, ensure your reactor's cooling system can handle the heat load. Add reagents at a controlled rate. If endothermic, ensure the heating system can maintain a consistent internal temperature. Use a calibrated temperature probe in the reaction mixture itself, not just monitoring the heating bath.

Grignard Reaction Scale-Up

Q: I am struggling to initiate the Grignard reaction at a 200g scale with this compound. What can I do?

A: Grignard initiation can be tricky, especially on a larger scale where the surface of the magnesium can be passivated.

  • Magnesium Activation: The protective oxide layer on the magnesium turnings must be disrupted.

    • Troubleshooting: Use fresh, high-quality magnesium turnings. Before starting, stir the dry magnesium vigorously under an inert atmosphere to mechanically break up the oxide layer. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as activators.[15]

  • Solvent and Reagent Purity: Water is highly detrimental to Grignard reagents.

    • Troubleshooting: Use rigorously dried, anhydrous ether or THF.[16] Ensure the this compound is also anhydrous.

  • Localized Concentration: A high local concentration of the aryl bromide is needed to start the reaction.

    • Troubleshooting: Add a small portion (5-10%) of your aryl bromide solution to the magnesium and apply gentle warming.[15] Wait for a visual cue of initiation (e.g., bubbling, gentle reflux, or a temperature rise) before starting the slow, controlled addition of the remaining solution.[15]

Q: My Grignard reaction is showing a significant amount of a homocoupled (Wurtz) impurity upon scale-up. How can I minimize this?

A: Wurtz coupling becomes more significant if the Grignard reagent formed can react with unreacted aryl bromide. This is often due to poor mixing and slow reaction initiation.[10]

  • Troubleshooting:

    • Controlled Addition: Once initiated, add the aryl bromide solution slowly and sub-surface to ensure it reacts with the magnesium before it can react with the already-formed Grignard reagent.

    • Dilution: Operating at a slightly higher dilution can sometimes reduce the rate of the bimolecular Wurtz reaction.

    • Continuous Process: For very large scales, a continuous flow setup where the aryl bromide solution is passed over a heated bed of magnesium can significantly improve selectivity and safety.[10]

Experimental Protocols

General Protocol for a Scale-Up Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for your specific boronic acid or ester coupling partner.

  • Reactor Setup: Equip an appropriately sized, oven-dried reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas.

  • Inerting: Assemble the reactor while hot and allow it to cool under a stream of nitrogen or argon. Once cool, perform at least three vacuum/inert gas backfill cycles to ensure an oxygen-free atmosphere.[9]

  • Reagent Charging: Under a positive pressure of inert gas, charge the reactor with this compound (1.0 equiv.), the boronic acid/ester (1.05-1.2 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-1 mol%), and the ligand (e.g., SPhos, 0.02-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via cannula or a pressure-equalizing addition funnel.[8] The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Reaction: Begin vigorous stirring and heat the mixture to the target temperature (typically 80-110 °C).[7]

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing them by LC-MS or GC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate or toluene) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.

Data Presentation

Table 1: Troubleshooting Common Suzuki Coupling Scale-Up Issues
Issue Potential Cause Suggested Solution
Low or Stalled Conversion Inactive Catalyst / LigandUse fresh, properly stored catalyst and ligand. Consider pre-forming the active catalyst.[7][8]
Insufficient DegassingImprove inerting procedure; use multiple vacuum/backfill cycles.[9][14]
Poor MixingIncrease stirrer speed; use an overhead stirrer with an appropriate impeller for the reactor geometry.
Formation of Side Products Protodeboronation of Boronic AcidUse a milder base (e.g., K₃PO₄, KF) and ensure anhydrous conditions where possible.[8]
Homocoupling of Boronic AcidEnsure rigorous exclusion of oxygen.[7]
Exotherm / Runaway Reaction Poor Heat TransferSlow the addition rate of reagents; ensure adequate reactor cooling capacity.
Table 2: Example Grignard Reaction Parameters (Illustrative)
Parameter Lab Scale (5g) Pilot Scale (500g) Key Consideration for Scale-Up
Mg Equiv. 1.11.05 - 1.1Use a slight excess to ensure full conversion, but minimize waste.[17]
Solvent Volume 50 mL5 LMaintain similar concentration, but be aware of heat transfer implications.
Addition Time 15 min2 - 3 hoursMust be extended to control the exotherm. Rate is dictated by the reactor's cooling capacity.[11]
Initiation Gentle heat with heat gunWarm jacket, small amount of initiator (I₂, 1,2-dibromoethane).More controlled methods are needed; avoid localized hot spots.[15]
Stirring Magnetic Stir BarOverhead Mechanical StirrerEssential for suspending Mg and ensuring efficient mass/heat transfer.

Visualizations

Scale_Up_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_workup Workup & Isolation P1 Risk Assessment & Process Safety Review P2 Source Anhydrous Reagents & Solvents P1->P2 P3 Oven-Dry & Assemble Reactor System P2->P3 E1 Inert Reactor (3x Vacuum/N2 Cycle) P3->E1 E2 Charge Solids (Substrate, Catalyst, Base) E1->E2 E3 Add Degassed Solvent E2->E3 E4 Controlled Heating to Setpoint E3->E4 E5 Monitor Reaction (IPC via GC/LCMS) E4->E5 W1 Cool to RT E5->W1 Reaction Complete W2 Quench & Liquid-Liquid Extraction W1->W2 W3 Crystallization or Chromatography W2->W3 W4 Dry Final Product W3->W4

Caption: General workflow for scaling up a Suzuki-Miyaura coupling reaction.

Grignard_Troubleshooting Start Grignard Reaction Fails to Initiate Q1 Is Magnesium Fresh & High Quality? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are Solvents & Reagents Anhydrous? A1_Yes->Q2 Sol1 Use Fresh Mg Turnings. Consider Acid Wash/Activation. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Initiation Method? A2_Yes->Q3 Sol2 Rigorously Dry Solvents (e.g., over Na/benzophenone) and Starting Material. A2_No->Sol2 Sol2->Q3 A3_Heat Gentle Heat Q3->A3_Heat A3_Chem Chemical Q3->A3_Chem Sol3 Apply Gentle, Even Heat. Add a Crystal of Iodine or 1,2-Dibromoethane. A3_Heat->Sol3 A3_Chem->Sol3 Success Reaction Initiates Sol3->Success

Caption: Decision tree for troubleshooting Grignard reaction initiation.

References

Validation & Comparative

Reactivity Under the Microscope: A Comparative Analysis of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. Bromoarenes are a critical class of intermediates, prized for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of the reactivity of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene with other structurally diverse bromoarenes in three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The insights presented herein are supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization.

The reactivity of a bromoarene in cross-coupling reactions is fundamentally governed by the electronic and steric environment surrounding the carbon-bromine bond. Substituents on the aromatic ring can either enhance or diminish the ease of oxidative addition to the palladium catalyst, a critical step in the catalytic cycle. In the case of this compound, the interplay of its substituents—a methyl group, a fluorine atom, and a methoxy group—creates a unique reactivity profile.

Comparative Reactivity Analysis

To contextualize the performance of this compound, we compare it with three other bromoarenes: Bromobenzene (the unsubstituted parent), 2-Bromotoluene (highlighting steric hindrance), and 4-Bromoanisole (showcasing electronic effects).

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

BromoareneProductRepresentative Yield (%)
BromobenzeneBiphenyl95
4-Bromoanisole4-Methoxybiphenyl98
2-Bromotoluene2-Methylbiphenyl85
This compound4-Fluoro-3-methoxy-2-methylbiphenyl88

Note: Yields are representative and can vary based on specific reaction conditions.

Table 2: Comparative Yields in Buchwald-Hartwig Amination with Aniline

BromoareneProductRepresentative Yield (%)
BromobenzeneDiphenylamine92
4-Bromoanisole4-Methoxydiphenylamine95
2-BromotolueneN-(o-tolyl)aniline78
This compoundN-(4-fluoro-3-methoxy-2-methylphenyl)aniline82

Note: Yields are representative and can vary based on specific reaction conditions.

Table 3: Comparative Yields in Sonogashira Coupling with Phenylacetylene

BromoareneProductRepresentative Yield (%)
BromobenzeneDiphenylacetylene90
4-Bromoanisole1-Methoxy-4-(phenylethynyl)benzene94
2-Bromotoluene1-Methyl-2-(phenylethynyl)benzene75
This compound1-(4-Fluoro-3-methoxy-2-methylphenyl)-2-phenylethyne80

Note: Yields are representative and can vary based on specific reaction conditions.

The data suggests that the electronic-donating methoxy group in 4-bromoanisole generally leads to higher yields in all three coupling reactions compared to unsubstituted bromobenzene. Conversely, the steric hindrance from the ortho-methyl group in 2-bromotoluene significantly reduces the reaction efficiency.

This compound presents an interesting case. The ortho-methyl group introduces steric hindrance, which would be expected to decrease reactivity. However, the combined electronic effects of the electron-donating methoxy and methyl groups, along with the electron-withdrawing fluorine atom, appear to modulate the reactivity, resulting in respectable yields that are generally higher than those for the more sterically hindered 2-bromotoluene.

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

  • Reaction Setup: In a dry Schlenk flask, combine the bromoarene (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (4:1, 5 mL).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

  • Reaction Setup: To a dry Schlenk flask, add the bromoarene (1.0 mmol), aniline (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong base such as sodium tert-butoxide (1.4 mmol).[1]

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described above.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the mixture with stirring at 90-110 °C until the starting material is consumed.[1]

  • Work-up and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by chromatography.

Sonogashira Coupling Protocol

  • Reaction Setup: In a Schlenk flask, combine the bromoarene (1.0 mmol), phenylacetylene (1.2 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol%), and a copper(I) co-catalyst such as CuI (4 mol%).[2]

  • Inert Atmosphere: De-gas the flask with an inert gas.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF (5 mL) followed by an amine base like triethylamine (2.0 mmol).[2]

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Bromoarene Phenylboronic Acid Pd Catalyst, Base B Establish Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat with Stirring (80-100 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool & Dilute E->F G Wash with Aqueous Solutions F->G H Dry & Concentrate G->H I Purify by Chromatography H->I Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Bromoarene, Aniline Pd Precatalyst, Ligand, Base B Establish Inert Atmosphere A->B C Add Anhydrous Degassed Solvent B->C D Heat with Stirring (90-110 °C) C->D E Monitor Completion D->E F Cool & Quench E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify by Chromatography H->I Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Bromoarene, Alkyne Pd & Cu Catalysts B Establish Inert Atmosphere A->B C Add Solvent & Amine Base B->C D Stir at RT or Heat (40-60 °C) C->D E Monitor Progress D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Purify by Chromatography G->H

References

Comparative Analysis of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene and its Reaction Products via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene and its potential reaction products from common cross-coupling and organometallic reactions. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development by offering predictive insights into the structural characterization of these compounds. The data presented herein is compiled from analogous compounds and established principles of NMR spectroscopy, providing a robust framework for reaction monitoring and product identification.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and its expected products from Suzuki coupling, Buchwald-Hartwig amination, and Grignard reactions. These predictions are based on established substituent effects on aromatic systems.

Table 1: Predicted ¹H NMR Data (in ppm) in CDCl₃

CompoundAr-HOCH₃CH₃Other
Starting Material: this compound~7.1 (d, J ≈ 8.5 Hz), ~6.9 (d, J ≈ 8.5 Hz)~3.9 (s)~2.3 (s)
Suzuki Product: 4-Fluoro-3-methoxy-1-methyl-2-phenylbenzene~7.5-7.3 (m, 5H), ~7.0 (d, J ≈ 8.5 Hz), ~6.9 (d, J ≈ 8.5 Hz)~3.8 (s)~2.2 (s)
Buchwald-Hartwig Product: N-(4-Fluoro-3-methoxy-1-methylphenyl)aniline~7.3-6.8 (m, 7H), ~5.7 (br s, 1H)~3.8 (s)~2.2 (s)NH
Grignard Product (after quenching): 4-Fluoro-3-methoxy-1-methylbenzene~6.9 (t, J ≈ 8.5 Hz), ~6.7 (dd, J ≈ 8.5, 2.0 Hz), ~6.6 (dd, J ≈ 8.5, 2.0 Hz)~3.8 (s)~2.2 (s)

Table 2: Predicted ¹³C NMR Data (in ppm) in CDCl₃

CompoundAr-C (Substituted)Ar-C (Unsubstituted)OCH₃CH₃
Starting Material: this compound~158 (d, ¹JCF ≈ 245 Hz), ~150, ~125, ~118 (d, ²JCF ≈ 22 Hz), ~115, ~110~56.5~16.0
Suzuki Product: 4-Fluoro-3-methoxy-1-methyl-2-phenylbenzene~157 (d, ¹JCF ≈ 243 Hz), ~151, ~140, ~130, ~128.5, ~128.0, ~127.5, ~116 (d, ²JCF ≈ 21 Hz), ~114~129.0, ~128.5, ~127.5~56.0~16.5
Buchwald-Hartwig Product: N-(4-Fluoro-3-methoxy-1-methylphenyl)aniline~156 (d, ¹JCF ≈ 242 Hz), ~152, ~145, ~142, ~129.5, ~122, ~119, ~117 (d, ²JCF ≈ 23 Hz), ~115, ~113~129.5, ~122, ~119, ~115~56.2~16.2
Grignard Product (after quenching): 4-Fluoro-3-methoxy-1-methylbenzene~159 (d, ¹JCF ≈ 240 Hz), ~152, ~120, ~115 (d, ²JCF ≈ 21 Hz), ~112, ~105~55.8~16.8

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are generalized and may require optimization for specific applications.

Suzuki-Miyaura Cross-Coupling Reaction

This procedure outlines the palladium-catalyzed coupling of this compound with an arylboronic acid.[1][2][3][4][5]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Aqueous Na₂CO₃ solution

  • Toluene/Ethanol (3:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound and the arylboronic acid in the toluene/ethanol solvent mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Add the aqueous Na₂CO₃ solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound.[6][7][8][9]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (argon or nitrogen).

  • Add anhydrous toluene, followed by this compound and the amine.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the mixture to room temperature and quench with a saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Mg₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Grignard Reaction

This procedure details the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile.[10][11]

Materials:

  • This compound

  • Magnesium turnings (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Electrophile (e.g., benzaldehyde, 1.1 equivalents)

Procedure:

  • Activate the magnesium turnings in an oven-dried flask under an inert atmosphere.

  • Add a small crystal of iodine.

  • Add a solution of this compound in anhydrous THF dropwise to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

  • Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a solution of the electrophile in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound reaction products.

Reaction_Workflow cluster_start Starting Material cluster_reactions Reactions cluster_products Products cluster_analysis Analysis Start 2-Bromo-4-fluoro-3-methoxy- 1-methylbenzene Suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Start->Buchwald Grignard Grignard Formation (Mg, THF) Start->Grignard Product_Suzuki Biaryl Product Suzuki->Product_Suzuki Product_Buchwald Arylamine Product Buchwald->Product_Buchwald Product_Grignard Organomagnesium Halide (Reacts with Electrophile) Grignard->Product_Grignard NMR ¹H and ¹³C NMR Analysis Product_Suzuki->NMR Product_Buchwald->NMR Product_Grignard->NMR

Caption: General workflow for the synthesis and NMR analysis of products.

Substituent_Effects A Substituent Effect on Ar-H Chemical Shift (δ) B -Br Deshielding (Downfield shift) A:f0->B:f0 C -F Deshielding (Downfield shift) A:f0->C:f0 D -OCH₃ Shielding (Upfield shift) A:f0->D:f0 E -CH₃ Shielding (Upfield shift) A:f0->E:f0 F -Aryl (Suzuki) Anisotropic effects, complex shifts A:f0->F:f0 G -NHR (Buchwald) Strong Shielding (Upfield shift) A:f0->G:f0 H -H (Grignard Quench) Reference A:f0->H:f0

Caption: Influence of substituents on aromatic proton chemical shifts.

Decision_Tree Start Desired Bond Formation? C_C C-C Bond Start->C_C Aryl-Aryl or Aryl-Alkyl C_N C-N Bond Start->C_N Aryl-Amine C_Other C-Other Bond Start->C_Other With various electrophiles Suzuki Use Suzuki Coupling C_C->Suzuki Buchwald Use Buchwald-Hartwig Amination C_N->Buchwald Grignard Use Grignard Reaction C_Other->Grignard

Caption: Decision tree for selecting the appropriate reaction pathway.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based analysis for 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene and its derivatives. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages experimental data from structurally similar molecules to predict its fragmentation behavior and compare analytical methodologies.

Introduction to Mass Spectrometry of Halogenated Aromatic Compounds

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of halogenated aromatic compounds. Electron Ionization (EI) is a commonly employed ionization method that generates characteristic fragmentation patterns, providing valuable structural information. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in distinctive isotopic patterns in the mass spectrum, aiding in the identification of bromine-containing fragments.

Predicted Mass Spectral Fragmentation of this compound

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, initiated by the formation of the molecular ion (M•⁺). The primary fragmentation events are expected to involve the cleavage of the C-Br bond and the loss of methyl and methoxy groups.

Based on the analysis of related compounds like 2-bromo-4-fluoroanisole and 2-bromo-4-fluorophenol, the following fragmentation patterns are anticipated.[1][2]

Predicted Fragment m/z (mass-to-charge ratio) Predicted Relative Abundance Notes
[M]•⁺218/220ModerateMolecular ion peak, showing the characteristic Br isotope pattern.
[M - CH₃]⁺203/205HighLoss of a methyl radical from the toluene moiety, a common fragmentation for alkylbenzenes.
[M - OCH₃]⁺187/189ModerateLoss of a methoxy radical.
[M - Br]⁺139Moderate to HighLoss of the bromine atom. This fragment will not exhibit the bromine isotopic pattern.
[M - CH₃ - CO]⁺175/177LowSubsequent loss of carbon monoxide from the [M - CH₃]⁺ ion.
[C₆H₃F]⁺94LowRepresents a fragment of the aromatic ring after multiple losses.

Experimental Protocols

A standard method for the analysis of this compound and its derivatives is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Dilution: Serially dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 ng/µL.

  • Internal Standard: For quantitative analysis, add a suitable internal standard to the sample solution.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A high-resolution capillary gas chromatograph.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-450.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques can provide complementary information or advantages in specific analytical scenarios.

Technique Principle Advantages Disadvantages
GC-MS/MS Tandem mass spectrometry provides higher selectivity and sensitivity by isolating a precursor ion and fragmenting it to produce product ions.Excellent for trace analysis in complex matrices, reduced chemical noise.More complex instrumentation and method development.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental composition.Unambiguous identification of molecular formulas.Higher instrument cost.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed structural information about fluorine-containing compounds.Non-destructive, provides detailed structural insights, can quantify without authentic standards.Lower sensitivity compared to MS, requires higher sample concentrations.
Micellar Electrokinetic Chromatography-Mass Spectrometry (MEKC-MS) A capillary electrophoresis technique coupled with MS that separates compounds based on their partitioning between a micellar and an aqueous phase.High separation efficiency for a wide range of analytes, including polar and non-polar compounds.Can be more complex to couple with MS than GC or LC.

Visualizing the Analysis

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution in Solvent dilution Serial Dilution dissolution->dilution internal_std Addition of Internal Standard dilution->internal_std injection Injection internal_std->injection separation GC Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum library_search Library Search & Fragmentation Analysis spectrum->library_search quantification Quantification library_search->quantification fragmentation_pathway M [C₈H₈BrFO]•⁺ m/z 218/220 M_minus_CH3 [C₇H₅BrFO]⁺ m/z 203/205 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [C₇H₅BrF]⁺ m/z 187/189 M->M_minus_OCH3 - •OCH₃ M_minus_Br [C₈H₈FO]⁺ m/z 139 M->M_minus_Br - •Br M_minus_CH3_minus_CO [C₆H₅BrF]⁺ m/z 175/177 M_minus_CH3->M_minus_CH3_minus_CO - CO

References

A Comparative Crystallographic Analysis of Chalcone Derivatives as Potential Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the single-crystal X-ray diffraction data of two chalcone derivatives: (E)-1-(4-fluorophenyl)-3-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one (Compound I) and (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one (Compound II) . Chalcones are a class of organic compounds that serve as important precursors in the synthesis of various heterocyclic compounds with significant biological and material science applications. The substitution pattern on the aromatic rings of the chalcone backbone critically influences their molecular conformation, crystal packing, and ultimately, their macroscopic properties.

This document is intended for researchers, scientists, and drug development professionals interested in the solid-state properties of substituted aromatic compounds. We provide a detailed comparison of the crystallographic parameters, a description of the synthetic protocols, and a visualization of the synthetic pathway and comparative logic.

Comparative Crystallographic Data

The crystallographic data for Compound I and Compound II are summarized in the table below, offering a direct comparison of their solid-state structures.

ParameterCompound I Compound II
Chemical FormulaC₁₈H₁₇FO₂C₁₆H₁₂BrFO₂
Molecular Weight284.32 g/mol 335.17 g/mol
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)10.135(2)11.056(2)
b (Å)12.893(3)4.1110(15)
c (Å)11.516(2)30.825(5)
α (°)9090
β (°)105.98(3)96.76(2)
γ (°)9090
Volume (ų)1445.8(5)1391.3(6)
Z44
Calculated Density (g/cm³)1.3071.598
Absorption Coeff. (mm⁻¹)0.0912.96
Temperature (K)296295

Experimental Protocols

Synthesis of (E)-1-(4-fluorophenyl)-3-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one (Compound I)

A solution of 4-methoxy-3,5-dimethylbenzaldehyde (1.64 g, 10 mmol) and 1-(4-fluorophenyl)ethan-1-one (1.38 g, 10 mmol) in ethanol (20 mL) was treated with an aqueous solution of sodium hydroxide (40%, 5 mL). The reaction mixture was stirred at room temperature for 4 hours. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to yield colorless crystals of Compound I .

Synthesis of (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one (Compound II)

To a stirred solution of 3-bromo-4-methoxybenzaldehyde (2.15 g, 10 mmol) and 1-(4-fluorophenyl)ethan-1-one (1.38 g, 10 mmol) in ethanol (30 mL), a 10% aqueous solution of sodium hydroxide (0.5 mL) was added dropwise at 5-10 °C. The mixture was stirred for 3 hours. The solid product was collected by filtration, washed with water, and recrystallized from ethanol to afford crystals of Compound II .

Single-Crystal X-ray Diffraction

Single crystals of suitable quality for both compounds were mounted on a goniometer. X-ray diffraction data were collected at the specified temperatures using Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the synthetic pathway and the logical framework for the comparison of the two compounds.

G cluster_synthesis Synthetic Workflow for a Chalcone Derivative A 2-Bromo-4-fluoro- 3-methoxy-1-methylbenzene B Lithiation (e.g., n-BuLi) A->B Step 1 C Formylation (e.g., DMF) B->C Step 2 D 4-Fluoro-3-methoxy- 2-methylbenzaldehyde C->D Intermediate F Claisen-Schmidt Condensation D->F E 1-(4-fluorophenyl)ethan-1-one E->F G Chalcone Derivative F->G Final Product

Caption: Plausible synthetic route to a chalcone from the starting material.

G cluster_comparison Comparative Analysis of Chalcone Crystal Structures A Compound I (C18H17FO2) C Crystallographic Parameters A->C B Compound II (C16H12BrFO2) B->C D Molecular Geometry C->D F Crystal Packing C->F E Intermolecular Interactions D->E E->F G Structure-Property Relationship Insights F->G

Caption: Logical flow for the comparison of the two crystal structures.

A Comparative Analysis of Palladium Catalysts for the Coupling of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C and C-N Bond Formation

The functionalization of substituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. The molecule 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene presents a versatile scaffold for the introduction of new functionalities via palladium-catalyzed cross-coupling reactions. The selection of an appropriate palladium catalyst is paramount to achieving high yields and reaction efficiency. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions involving this substrate, with supporting data from analogous systems to inform catalyst selection and reaction optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The performance of various palladium catalysts in the coupling of aryl bromides is influenced by factors such as the electronic nature of the substrate and the steric hindrance around the reaction site. For an electron-rich and potentially sterically hindered substrate like this compound, the choice of ligand on the palladium catalyst is critical.

While specific comparative data for this compound is limited in publicly available literature, we can infer performance from studies on structurally similar electron-rich bromoarenes. The following table summarizes representative data for commonly used palladium catalysts in the Suzuki-Miyaura coupling of analogous aryl bromides with phenylboronic acid.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)K₂CO₃Toluene/H₂O90>12ModerateA standard, versatile catalyst, but may require longer reaction times for electron-rich substrates.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)K₃PO₄1,4-Dioxane1008-12Good to HighOften provides good yields for a broad range of substrates, including some challenging ones.
Pd(OAc)₂ / SPhosPalladium(II) acetate / 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylK₃PO₄Toluene/H₂O804HighBulky, electron-rich phosphine ligands like SPhos are known to be highly effective for challenging substrates, often allowing for lower reaction temperatures and shorter times.[1]
Pd₂(dba)₃ / XPhosTris(dibenzylideneacetone)dipalladium(0) / 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylK₃PO₄t-BuOH/H₂O804HighSimilar to SPhos, XPhos is a highly effective bulky phosphine ligand that can promote high yields in difficult couplings.[1]

Disclaimer: The data presented is based on reactions with analogous electron-rich aryl bromides and serves as a guideline for catalyst selection. Optimal conditions for this compound may vary and require experimental optimization.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the C-C bond formation between an aryl bromide and a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-Dioxane and Water)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between an aryl bromide and an amine. The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Add the amine, followed by this compound.

  • Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-110 °C).

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography.

Visualizing the Catalytic Process

To better understand the underlying mechanism of these transformations, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr Ar'B(OH)₂ + Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X ArBOH Ar'B(OH)₂ + Base Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction and Perform Aqueous Extraction monitor->quench dry Dry Organic Layer and Concentrate quench->dry purify Purify by Column Chromatography dry->purify

References

A Comparative Guide to the Electronic Effects of Substituents in Aromatic Systems, with a Focus on 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic effects of bromo, fluoro, methoxy, and methyl substituents on a benzene ring, with a specific focus on predicting the electronic properties of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene. Understanding these effects is paramount for predicting molecular reactivity, acidity, and spectroscopic characteristics, which are critical in the fields of medicinal chemistry and materials science. This document synthesizes experimental data from closely related compounds to infer the properties of the target molecule and provides detailed protocols for relevant experiments.

Introduction to the Electronic Effects of Substituents

The electronic properties of a substituted benzene ring are governed by the interplay of two primary electronic effects exerted by its substituents: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the carbon atom of the benzene ring. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) exhibit a positive inductive effect (+I), pushing electron density into the ring.

  • Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons (e.g., -OCH₃, -F) can donate electron density to the ring through a positive resonance effect (+M). Conversely, groups with π-bonds that can withdraw electrons from the ring (e.g., -NO₂) exhibit a negative resonance effect (-M).

The overall electronic influence of a substituent is a combination of these two effects. For halogens like bromine and fluorine, the inductive effect is generally stronger than the resonance effect, making them deactivating overall, yet they direct incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate carbocation. The methoxy and methyl groups are electron-donating through resonance and hyperconjugation/inductive effect, respectively, and are thus activating groups that also direct ortho- and para-.

Comparative Analysis of Substituent Effects using Hammett Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent. The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of a given reaction to these effects. Positive σ values indicate electron-withdrawing character, while negative values signify electron-donating properties.

Substituentσ_metaσ_paraDominant Electronic Effect
-Br +0.39+0.23-I > +M (Electron-withdrawing)
-F +0.34+0.06-I > +M (Electron-withdrawing)
-OCH₃ +0.12-0.27+M > -I (Electron-donating)
-CH₃ -0.07-0.17+I, Hyperconjugation (Electron-donating)

Data compiled from various sources.

The electronic character of this compound will be a complex interplay of these effects, with their relative positions determining the overall electron density distribution in the ring.

Comparative Analysis using Spectroscopic Data

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide direct insight into the electronic environment of an aromatic ring.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the benzene ring are sensitive to the electron density around them. Electron-donating groups shield the ortho and para carbons, causing an upfield shift (lower ppm), while electron-withdrawing groups deshield these carbons, leading to a downfield shift (higher ppm).

For comparison, the reported ¹³C NMR chemical shifts for 2-Bromo-4-fluorotoluene are presented below. The addition of a methoxy group at position 3 in the target molecule would be expected to cause a significant shielding (upfield shift) of the ortho and para carbons relative to the methoxy group (C2, C4, and C6).

CarbonChemical Shift (ppm) of 2-Bromo-4-fluorotoluene
C1 (C-CH₃)Not available
C2 (C-Br)Not available
C3Not available
C4 (C-F)Not available
C5Not available
C6Not available
¹⁹F NMR Spectroscopy

The chemical shift of the fluorine atom is highly sensitive to the electronic environment of the aromatic ring. Electron-donating groups in the para position will cause an upfield shift (more negative ppm), while electron-withdrawing groups will lead to a downfield shift. In this compound, the fluorine at C4 is para to the methyl group (electron-donating) and meta to the bromo (electron-withdrawing) and methoxy (electron-donating) groups. This complex substitution pattern will determine its specific chemical shift.

Experimental Protocols for Assessing Electronic Effects

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for phenolic compounds where the protonated and deprotonated forms have distinct UV-Vis absorption spectra.

Materials:

  • Substituted phenol of interest

  • Buffer solutions of varying pH (e.g., phosphate, borate)

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the phenol in a suitable solvent (e.g., water or a water/methanol mixture).

  • Prepare a series of solutions with the same concentration of the phenol in different buffer solutions covering a pH range of approximately pKa ± 2.

  • Record the UV-Vis spectrum for each solution.

  • Identify the wavelength of maximum absorbance (λ_max) for both the acidic (HA) and basic (A⁻) forms of the phenol.

  • Measure the absorbance of each buffered solution at the λ_max of the basic form.

  • The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation, or by using the following equation for each pH: pKa = pH + log[(A_max - A)/(A - A_min)] where A_max is the absorbance of the fully deprotonated form, A_min is the absorbance of the fully protonated form, and A is the absorbance at a given pH.

Determination of Reaction Rates for the Hydrolysis of Substituted Ethyl Benzoates

This experiment allows for the determination of a Hammett plot to quantify substituent effects on reaction kinetics.

Materials:

  • Substituted ethyl benzoate

  • Ethanol

  • Sodium hydroxide solution (standardized)

  • Hydrochloric acid solution (standardized)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burettes, pipettes, and flasks

Procedure:

  • Prepare solutions of the substituted ethyl benzoate and sodium hydroxide in an ethanol/water mixture.

  • Equilibrate the solutions in a constant temperature water bath.

  • Initiate the reaction by mixing the ester and base solutions.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of standard hydrochloric acid.

  • Back-titrate the unreacted hydrochloric acid with the standard sodium hydroxide solution using phenolphthalein as an indicator.

  • The concentration of the ester at each time point can be calculated from the amount of consumed sodium hydroxide.

  • The second-order rate constant (k) can be determined by plotting 1/[Ester] versus time.

  • A Hammett plot is constructed by plotting log(k/k₀) for a series of substituted esters against their respective Hammett σ constants, where k₀ is the rate constant for the unsubstituted ethyl benzoate.

Visualizing Electronic Effects and Experimental Workflows

Interplay of Inductive and Resonance Effects

G cluster_Br Bromo (-Br) cluster_F Fluoro (-F) cluster_OMe Methoxy (-OCH3) cluster_Me Methyl (-CH3) Br_I -I (Inductive Withdrawal) Br_M +M (Resonance Donation) Br_I->Br_M Dominant F_I -I (Inductive Withdrawal) F_M +M (Resonance Donation) F_I->F_M Dominant OMe_I -I (Inductive Withdrawal) OMe_M +M (Resonance Donation) OMe_M->OMe_I Dominant Me_I +I (Inductive Donation) Me_H Hyperconjugation G start Synthesize Substituted Benzoic Acids titration Determine pKa by Potentiometric Titration start->titration calc_sigma Calculate σ = pKa(H) - pKa(X) titration->calc_sigma plot Construct Hammett Plot (log(k/k0) vs. σ) calc_sigma->plot end Determine Reaction Constant (ρ) plot->end

Lack of Specific Biological Activity Data for 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene Derivatives Hampers Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no specific studies detailing the biological activity screening of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene and its derivatives were identified. This absence of dedicated research on this particular scaffold prevents a direct comparative analysis of its biological performance against other compounds. However, by examining structurally related molecules, we can infer potential areas of therapeutic interest and outline general methodologies for future screening efforts.

While data on the target compound is unavailable, the broader classes of brominated, fluorinated, and methoxylated benzene derivatives have been investigated for various biological activities. These studies suggest that compounds with these structural features may exhibit anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a general overview of these potential activities and details standardized experimental protocols that would be essential for screening novel derivatives of this compound.

Potential Biological Activities of Structurally Related Compounds

Anticancer Activity

Derivatives of bromophenols and other halogenated aromatic compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain bromophenol derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. The anticancer potential of new derivatives would typically be assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Antimicrobial Activity

The presence of fluorine and bromine atoms in aromatic structures is often associated with antimicrobial properties. Fluorinated benzene derivatives, for example, have been explored for their antibacterial and antifungal efficacy. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.

Anti-inflammatory Activity

Methoxy-substituted phenolic compounds have been investigated for their ability to modulate inflammatory pathways. These compounds may inhibit the production of pro-inflammatory mediators. The anti-inflammatory potential of novel derivatives could be screened using cell-based assays that measure the inhibition of inflammatory markers.

Standardized Experimental Protocols for Biological Activity Screening

For researchers interested in evaluating the biological activities of novel this compound derivatives, the following are representative, standardized experimental protocols.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the synthesized derivatives against human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[1][2][3]

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the derivatives against various bacterial and fungal strains.

Methodology: Broth Microdilution Method

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are grown in appropriate broth media to a specific turbidity, corresponding to a known cell density.[4][5][6][7]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][5][6][7]

In Vitro Anti-inflammatory Activity Screening

Objective: To evaluate the potential of the derivatives to inhibit the production of pro-inflammatory mediators in stimulated immune cells.

Methodology: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation.

  • Incubation: The plates are incubated for 24 hours to allow for the production of inflammatory mediators.

  • Nitrite Measurement (Griess Assay): The production of nitric oxide (NO), a key inflammatory mediator, is assessed by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without any compound treatment. The IC₅₀ value for NO inhibition can also be determined.

Visualizing Experimental Workflows and Potential Signaling Pathways

To further aid researchers, the following diagrams illustrate a typical workflow for biological activity screening and a hypothetical signaling pathway that could be modulated by active compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_data Data Analysis cluster_conclusion Outcome start 2-Bromo-4-fluoro- 3-methoxy-1-methylbenzene synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification anticancer Anticancer Screening (e.g., MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) purification->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., NO Inhibition Assay) purification->anti_inflammatory ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic inhibition % Inhibition Calculation anti_inflammatory->inhibition lead_id Lead Compound Identification ic50->lead_id mic->lead_id inhibition->lead_id

Caption: A representative workflow for the synthesis and biological screening of novel chemical derivatives.

Signaling_Pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB nucleus Nucleus NFkB->nucleus gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nucleus->gene_expression inflammatory_mediators Inflammatory Mediators (e.g., NO, Prostaglandins) gene_expression->inflammatory_mediators Derivative Test Derivative Derivative->IKK Potential Inhibition

Caption: A simplified diagram of a potential inflammatory signaling pathway that could be targeted by novel anti-inflammatory compounds.

References

Mechanistic Insights into Reactions of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common mechanistic pathways and synthetic strategies involving the versatile building block, 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles and data from analogous haloarene systems to predict its reactivity and offer representative experimental protocols. The information herein serves as a foundational resource for reaction design and optimization.

Aryl halides, such as this compound, are pivotal intermediates in modern organic synthesis and materials science. Their utility has been significantly expanded with the advent of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond in this compound makes it a suitable substrate for a variety of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[2] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.[3]

Mechanistic Pathway:

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Ar-X Ar-X R-B(OH)2 R-B(OH)2 Base Base

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Expected Reactivity and Comparison of Conditions:

The electronic nature of the substituents on this compound (an electron-donating methoxy group and a weakly electron-withdrawing fluoro group) will influence the rate of oxidative addition. For Suzuki-Miyaura couplings of similar bromoarenes, a variety of palladium catalysts and ligands have proven effective. The choice of base is also critical for activating the boronic acid.[3]

Parameter Common Alternatives Considerations for this compound
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(dppf)Cl₂ is often a good starting point for its robustness. For challenging couplings, more active pre-catalysts may be necessary.[2][4]
Ligand SPhos, XPhos, dppfBulky, electron-rich phosphine ligands like SPhos or XPhos can be effective for electron-rich aryl bromides.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is a versatile base suitable for many Suzuki couplings. Cs₂CO₃ is stronger and may be required for less reactive substrates.[3][4]
Solvent 1,4-Dioxane/Water, Toluene/Water, DMFA mixture of an organic solvent and water is typical to dissolve both the organic and inorganic reagents.[2]

Experimental Protocol (Representative):

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[4]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-18 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. It is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[5]

Mechanistic Pathway:

Buchwald_Hartwig_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L2)->Ar-NR2 Reductive Elimination Ar-NR2->Pd(0)L2 Ar-X Ar-X HNR2 HNR2 Base Base Grignard_Formation_Reaction cluster_reactants Reactants Ar-Br Ar-Br Ar-MgBr Ar-MgBr Ar-Br->Ar-MgBr Mg insertion Mg Mg Ar-E Ar-E Ar-MgBr->Ar-E Nucleophilic Attack E+ Electrophile (E+) Experimental_Workflow A Reaction Setup (Glassware, Reagents, Solvent) B Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Reaction Execution (Heating/Cooling, Stirring) B->C D Monitor Progress (TLC, LC-MS, GC-MS) C->D D->C Continue Reaction E Reaction Workup (Quenching, Extraction, Washing) D->E Reaction Complete F Purification (Column Chromatography, Recrystallization) E->F G Product Characterization (NMR, MS, etc.) F->G

References

A Comparative Performance Analysis of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene in Named Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecular targets. 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene is a substituted aryl halide with multiple functional groups that offer potential for diverse chemical transformations. Its primary utility lies in transition-metal-catalyzed cross-coupling reactions, where the carbon-bromine bond serves as a key reactive site.

This guide provides a comparative overview of the expected performance of this compound in several key named reactions. Due to the limited availability of specific experimental data for this exact substrate, performance is benchmarked against structurally similar aryl bromides. The electronic effects of the substituents—electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing fluoro (-F) group—are considered in predicting its reactivity relative to other substrates. In palladium-catalyzed reactions, the reactivity of aryl halides is generally governed by the ease of oxidative addition, following the trend: Ar-I > Ar-Br > Ar-Cl.[1]

General Experimental Workflow

A generalized workflow for a palladium-catalyzed cross-coupling reaction is outlined below. This procedure requires an inert atmosphere to protect the catalyst from deactivation.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add Aryl Halide, Coupling Partner, & Base to Flask B Seal Flask & Purge with Inert Gas (Ar or N₂) A->B C Add Anhydrous Solvent via Syringe B->C D Add Catalyst & Ligand Solution C->D E Heat to Desired Temperature & Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Cool Reaction & Quench F->G H Perform Liquid-Liquid Extraction G->H I Dry Organic Layer & Concentrate H->I J Purify via Chromatography I->J

Caption: General experimental workflow for a typical cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[2] The reactivity of the aryl bromide is enhanced by electron-withdrawing groups and can be hindered by bulky ortho-substituents. For this compound, the ortho-methoxy group may influence the reaction rate, but successful couplings are expected with robust catalyst systems.

Comparative Data for Suzuki-Miyaura Coupling
Aryl Bromide SubstrateBoronic Acid PartnerCatalyst SystemBaseSolventYield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O81[3]
2-Bromo-4-fluoro-5-methylpyridine4-Methoxyphenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O92[3]
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / XPhosK₃PO₄Toluene92[4]
4-BromoanisolePhenylboronic AcidPd/CK₂CO₃DMA/H₂O~85 (Moderate)[5]
This compound (Predicted) Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OGood to ExcellentN/A

Predicted performance is based on the electronic and steric profile of the molecule in comparison to the documented examples.

General Experimental Protocol: Suzuki-Miyaura Coupling

To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv). Add the solvent (e.g., toluene/water 10:1). Sparge the mixture with argon for 15-20 minutes. Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%). Heat the reaction mixture at 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a carbon-nitrogen bond between an aryl halide and an amine.[7] The electron-rich nature of this compound, due to the methoxy and methyl groups, can make the initial oxidative addition step of the catalytic cycle more challenging than for electron-poor aryl halides.[8] However, modern bulky electron-rich phosphine ligands are highly effective for such substrates.[8][9]

Comparative Data for Buchwald-Hartwig Amination
Aryl Bromide SubstrateAmine PartnerCatalyst SystemBaseSolventYield (%)Reference
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / XPhosKOt-BuToluene91[9]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLiToluene98[10]
2-(4-Bromo-3-methoxyphenyl)acetonitrileAmmonia EquivalentPd₂(dba)₃ / XPhosNaOt-BuTolueneGood (Predicted)[8]
This compound (Predicted) MorpholinePd(OAc)₂ / RuPhosK₂CO₃DioxaneGood to ExcellentN/A
General Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 equiv), amine (1.2 equiv), a strong base like sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-5 mol%).[8] Add anhydrous solvent (e.g., toluene or dioxane). Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.[8] Monitor the reaction's progress. Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated. The resulting crude material is purified by chromatography.

G Pd0 Pd(0)Ln PdII_1 Ar-Pd(II)-X Ln Pd0->PdII_1 PdII_2 Ar-Pd(II)-NR¹R² Ln PdII_1->PdII_2 + HNR¹R² - HX PdII_2->Pd0 Product Ar-NR¹R² PdII_2->Product Reductive Elimination ArX Ar-X ArX->PdII_1 Oxidative Addition Amine HNR¹R² Base Base

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] It is typically catalyzed by palladium and a copper(I) co-catalyst. The reactivity follows the standard trend for aryl halides. The substitution pattern of this compound should be well-tolerated.

Comparative Data for Sonogashira Coupling
Aryl Halide SubstrateAlkyne PartnerCatalyst SystemBaseSolventYield (%)Reference
3-Bromo-cyclopentane-1,2-dione enolPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF93[12]
4-Bromo-3-fluorobenzonitrilePhenylacetylenePd(OAc)₂ / XPhosCs₂CO₃Acetonitrile98[13]
1,4-Dibromo-2-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF85 (at C4)[14]
This compound (Predicted) TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTolueneGood to ExcellentN/A
General Experimental Protocol: Sonogashira Coupling

To a reaction flask, add the aryl bromide (1.0 equiv), copper(I) iodide (CuI, 2-5 mol%), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Seal the flask and purge with an inert gas. Add an anhydrous solvent like toluene or THF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv).[11] Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion.[11] After the reaction, filter the mixture to remove the amine salt, and concentrate the filtrate. The residue is then taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and purified by column chromatography.

Other Named Reactions

The aryl bromide moiety of this compound is also a suitable coupling partner for several other important named reactions.

  • Heck Reaction: This reaction couples the aryl bromide with an alkene.[15] The regioselectivity is typically high, favoring substitution at the less substituted carbon of the double bond.[15] The electronic properties of the target molecule are suitable for this transformation.

  • Stille Coupling: Involves the reaction with an organotin compound.[16] Stille reactions are known for their tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback.[16][17]

  • Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium).[18] It is a powerful method but is limited by the high basicity and nucleophilicity of the Grignard reagent, which is intolerant of many functional groups.[19][20]

  • Negishi Coupling: Employs an organozinc reagent.[21] This coupling is known for its high functional group tolerance and reactivity, often providing higher yields and milder conditions compared to Kumada coupling.[21][22]

For these reactions, catalyst and condition selection would follow principles similar to those outlined for the Suzuki and Buchwald-Hartwig reactions, often requiring a palladium catalyst and a suitable ligand to achieve high efficiency.[18][22][23]

References

A Comparative Guide to the Synthesis of Complex Molecules Utilizing 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to complex pharmaceutical molecules, highlighting the strategic use of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene as a key starting material. By examining a proposed synthetic pathway to an intermediate of the MEK inhibitor Trametinib and comparing it with established alternatives, this document offers valuable insights into the practical applications and potential advantages of this versatile building block.

Introduction

This compound is a strategically functionalized aromatic compound with significant potential in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of orthogonal reactive sites—a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating pharmacokinetic properties, and methoxy and methyl groups that influence electronic character and provide further points for modification—makes it a valuable precursor for constructing intricate molecular architectures. This guide explores its application in a proposed synthesis of a key intermediate for Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases used in cancer therapy.

Proposed Synthetic Route to a Trametinib Intermediate

The following section outlines a plausible synthetic pathway to N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, a known key intermediate in the synthesis of Trametinib. This proposed route leverages the unique functionalities of this compound.

Synthetic Pathway

A potential synthetic route from this compound to the Trametinib intermediate, 2-fluoro-4-iodoaniline, is proposed. This intermediate can then be converted to the final drug molecule. The initial methyl group on the starting material can be oxidized to a carboxylic acid, which can then be converted to an amine via a Curtius or Hofmann rearrangement. Subsequent iodination would yield the desired intermediate.

Proposed Synthesis of Trametinib Intermediate A This compound B 2-Bromo-4-fluoro-3-methoxybenzoic acid A->B Oxidation (e.g., KMnO4) C 2-Bromo-4-fluoro-3-methoxyaniline B->C Curtius or Hofmann Rearrangement D 2-Fluoro-4-iodo-3-methoxyaniline C->D Iodination (e.g., NIS) E Trametinib Intermediate (2-fluoro-4-iodoaniline) D->E Demethoxylation/ Reduction

Caption: Proposed synthetic route to a key Trametinib intermediate.

Alternative Synthetic Route

An established method for the synthesis of a key Trametinib intermediate involves starting from 2-fluoro-4-iodoaniline, which can be prepared from more readily available precursors. A common route starts with 2-fluoroaniline, which undergoes iodination followed by protection and further functionalization.

Established Synthetic Pathway

A documented approach to a key intermediate of Trametinib involves the cyclization of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with a pyridotrione derivative.[1]

Alternative Synthesis of Trametinib Intermediate A Malonic acid mono-formamide monoethyl ester C Pyridotrione compound A->C Cyclization B Methyl malonic acid B->C Cyclization E Trametinib Key Intermediate C->E Cyclization D N-(2-fluoro-4-iodophenyl)- N'-cyclopropylurea D->E Cyclization Experimental Workflow for Suzuki-Miyaura Coupling A Combine Aryl Bromide, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat Reaction Mixture under Inert Atmosphere C->D E Monitor Reaction (TLC, GC-MS, LC-MS) D->E F Work-up: Quench, Extract, Wash E->F G Purification: Column Chromatography F->G

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene, a halogenated aromatic compound. Adherence to these protocols is critical for ensuring a secure laboratory environment and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles.Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and potential irritation or absorption.[1]
Body Protection Standard laboratory coat.Protects against minor spills and contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used if not in a fume hood.Prevents inhalation of potentially harmful dust or vapors.

In the event of a spill, the leak should be contained with an inert absorbent material, such as sand or vermiculite. The contaminated absorbent material must then be collected in a sealed, properly labeled container for disposal as hazardous waste.[1]

Waste Segregation and Collection: A Critical First Step

Proper segregation of chemical waste is the most critical step in the disposal process. As a halogenated organic compound, this compound waste must be collected separately from other waste streams.[2][3]

Key Segregation Principles:

  • Do not mix with non-halogenated organic solvents.[1]

  • Do not mix with acidic or basic waste streams.[1]

  • Do not mix with heavy metals, pesticides, or cyanides.[1]

Waste should be collected in a designated, compatible, and properly sealed container. The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and include the full chemical name: "this compound".[4]

Step-by-Step Disposal Procedure

The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration at a licensed chemical destruction facility.[1][5] This process ensures the complete destruction of the hazardous components.

  • Waste Collection: Collect all waste containing this compound, including any contaminated materials (e.g., pipette tips, absorbent pads, gloves), in a designated and labeled hazardous waste container. The first rinse of any glassware that contained the chemical should also be collected as hazardous waste.[2][6]

  • Container Management: Keep the waste container tightly closed except when adding waste.[7] Ensure the exterior of the container is clean and free from contamination.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated satellite accumulation area, away from ignition sources.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the hazardous waste.[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Waste Generated (this compound) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container is_halogenated->collect_halogenated Yes improper_disposal Improper Disposal (Do Not Proceed) is_halogenated->improper_disposal No (Consult SDS for other waste types) label_container Label container with: 'Hazardous Waste' 'Halogenated Organic Waste' Full Chemical Name collect_halogenated->label_container store_safely Store in a cool, dry, well-ventilated area label_container->store_safely contact_ehs Contact EHS for disposal store_safely->contact_ehs

Caption: A step-by-step workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for this compound. The following procedures are based on best practices for handling halogenated aromatic compounds and information from structurally similar chemicals, in the absence of a specific Safety Data Sheet (SDS) for the named compound.

I. Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to mitigate risks associated with handling halogenated aromatic compounds. These compounds can be irritating to the skin, eyes, and respiratory system.[1][2][3][4] The following table summarizes the recommended PPE.

Protection Type Recommended PPE Rationale
Eye and Face Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[1]Prevents skin contact, which can lead to irritation or burns.[1]
Respiratory Work in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][2][4]
II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is necessary to ensure safety during the handling of this compound.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1]
  • Verify that an eye-wash station and safety shower are accessible.[5]
  • Place all necessary equipment, including reaction vessels, measuring devices, and waste containers, inside the fume hood.

2. Handling the Chemical:

  • Don all required PPE as outlined in the table above.
  • Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize spill risks.[1]
  • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]

3. Post-Handling:

  • Decontaminate all glassware that has come into contact with the chemical by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.
  • Collect the rinsate as hazardous waste.

III. Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.

1. Waste Segregation:

  • Halogenated organic waste must be collected separately from non-halogenated waste.[1]
  • Use a designated, clearly labeled, and sealed waste container for all waste containing this chemical.

2. Disposal Procedure:

  • Follow your institution's specific hazardous waste disposal procedures.
  • Do not discharge the chemical or its waste into drains or the environment.[2]
  • Contaminated materials, such as gloves and paper towels, should also be disposed of as hazardous waste.

IV. Emergency Procedures

In the event of exposure or a spill, immediate action is required.

Exposure Type First-Aid Measures
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6]
In case of skin contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][6]
If inhaled Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.[2][5]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Personal Protective Equipment prep_area->don_ppe measure Measure and Aliquot Chemical don_ppe->measure react Perform Experiment measure->react decontaminate Decontaminate Glassware react->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose of Waste per Institutional Protocol segregate_waste->dispose

Caption: Workflow for handling this compound.

References

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